5-(Bromomethyl)isoquinoline hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(bromomethyl)isoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMGMJIKMWSHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586373-76-4 | |
| Record name | Isoquinoline, 5-(bromomethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586373-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)isoquinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 5-(Bromomethyl)isoquinoline hydrobromide used for
An In-Depth Technical Guide to 5-(Bromomethyl)isoquinoline hydrobromide: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
This compound has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its strategic importance lies in the versatile reactivity of the bromomethyl group, which serves as a highly efficient electrophilic handle for introducing the isoquinoline scaffold into a diverse array of molecular architectures. The isoquinoline core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting activities that span from anticancer to anti-inflammatory agents.[1][2][3] This technical guide provides an in-depth analysis of the synthesis, core reactivity, and applications of this compound, with a focus on its practical utility for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, detail synthetic protocols, and discuss its application in the generation of novel therapeutic agents and molecular probes, grounded in authoritative references and field-proven insights.
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline framework, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[4][5] Nature has extensively utilized this motif in a vast family of alkaloids, including papaverine and morphine, which exhibit profound physiological effects.[4][6] In modern drug discovery, synthetic isoquinoline derivatives are integral to a wide range of therapeutics targeting ailments such as cancer, neurological disorders, and infections.[1][3]
The utility of this compound stems from its function as a versatile chemical intermediate. It provides a direct and reliable route to attach the isoquinoline moiety to other molecules. The key to its synthetic versatility is the high reactivity of the bromomethyl group (-CH2Br).[7] Bromine is an excellent leaving group, making the adjacent benzylic carbon highly susceptible to nucleophilic attack, thus enabling a wide range of chemical transformations.[7] Furthermore, its formulation as a hydrobromide salt enhances its stability and solubility in polar organic solvents, simplifying its handling and use in laboratory settings.[1][7]
Physicochemical Properties and Handling
Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 586373-76-4 | [1] |
| Molecular Formula | C₁₀H₈BrN · HBr | [1] |
| Molecular Weight | 301.88 g/mol | [1] |
| Appearance | Light brown to grey solid | [1] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | Store at 0-8 °C, dry conditions | [1] |
Safety and Handling Protocol
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[8] Prevent contact with skin, eyes, and clothing.[9]
-
PPE: Wear protective gloves, a lab coat, and safety goggles with side shields.[8]
-
First Aid (IF ON SKIN): Wash with plenty of soap and water. If irritation persists, seek medical attention.[8][9]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Synthesis of the Reagent
The synthesis of this compound is typically achieved via a two-step process starting from isoquinoline. The first step involves the regioselective bromination of the isoquinoline ring to produce 5-bromoisoquinoline, which is a key precursor.[10] The second, subsequent step would involve the conversion of a methyl group at the 5-position to a bromomethyl group, a standard benzylic bromination reaction.
The following diagram outlines the synthetic logic, starting from the commercially available isoquinoline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 6. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 7. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
5-(Bromomethyl)isoquinoline hydrobromide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(Bromomethyl)isoquinoline Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal reagent in modern synthetic chemistry, offering a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its core chemical properties, reactivity, and established applications. By delving into the causality behind its synthetic utility and providing actionable experimental protocols, this document serves as an essential resource for professionals in drug discovery and organic synthesis. We will explore its structural significance, reactivity profile, and role as a key building block in the creation of complex molecular architectures, grounded in authoritative references and practical insights.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic aromatic system found in a vast number of natural alkaloids, such as morphine and papaverine, and is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals targeting ailments like cancer, respiratory diseases, infections, and neurological disorders.[3] this compound emerges as a particularly valuable intermediate, providing a reactive "handle" at the 5-position for strategic molecular elaboration. The presence of the bromomethyl group facilitates a range of chemical transformations, enabling the systematic construction of diverse molecular libraries for drug discovery and material science applications.[4]
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective use in a laboratory setting. These properties dictate storage, handling, and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 586373-76-4 | [5] |
| Molecular Formula | C₁₀H₈BrN·HBr | [5] |
| Molecular Weight | 301.88 g/mol | [5] |
| Appearance | Light brown to grey solid | [5] |
| Purity | ≥ 95% (Assay) | [5] |
| Storage Conditions | Store at 0-8 °C, inert atmosphere | [5][6] |
The hydrobromide salt form is frequently employed in research due to its enhanced stability and increased solubility in polar solvents compared to its free base, 5-(bromomethyl)isoquinoline.[4][5] This improved solubility facilitates its handling and use in various reaction media.
Synthesis and Spectroscopic Characterization
Synthetic Pathway: Wohl-Ziegler Bromination
The synthesis of the free base, 5-(bromomethyl)isoquinoline, is commonly achieved via a radical bromination of 5-methylisoquinoline. The Wohl-Ziegler reaction is a preferred method, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (A-IBN) or dibenzoyl peroxide (DBPO).[4]
Experimental Protocol: Synthesis of 5-(Bromomethyl)isoquinoline
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methylisoquinoline in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The use of NBS is advantageous as it provides a low, constant concentration of bromine, minimizing side reactions.[4]
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography to yield 5-(bromomethyl)isoquinoline.
-
Hydrobromide Salt Formation: To obtain the hydrobromide salt, the purified free base can be dissolved in an appropriate solvent and treated with a solution of hydrogen bromide.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 158654-74-1|5-(Bromomethyl)isoquinoline|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Bromomethyl)isoquinoline Hydrobromide
This guide provides a comprehensive overview of the synthesis and characterization of 5-(Bromomethyl)isoquinoline hydrobromide, a critical building block for researchers, scientists, and professionals in drug development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] this compound serves as a versatile intermediate, enabling the introduction of various functional groups at the 5-position of the isoquinoline ring system.[4][5][6] This document offers a detailed exploration of its synthesis via the Wohl-Ziegler reaction, in-depth characterization, and practical insights into the experimental process.
The Strategic Importance of this compound in Synthesis
The synthetic utility of this compound stems from the reactivity of the bromomethyl group.[4] The bromine atom is an excellent leaving group, rendering the benzylic carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functionalities, including amines, thiols, and alkoxides, thereby creating a diverse library of isoquinoline derivatives.[4] Furthermore, this compound can participate in transition metal-catalyzed cross-coupling reactions, which are pivotal for forming new carbon-carbon bonds.[4] The hydrobromide salt form is frequently used due to its enhanced solubility in polar solvents, simplifying its handling and use in various reaction conditions.[4][5]
Synthesis via Wohl-Ziegler Bromination: A Mechanistic and Practical Overview
The most common and effective method for synthesizing 5-(Bromomethyl)isoquinoline is through the Wohl-Ziegler reaction, which involves the radical bromination of 5-methylisoquinoline.[4] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[4][7]
Reaction Mechanism
The Wohl-Ziegler reaction proceeds via a free radical chain mechanism. The choice of NBS is crucial as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as addition to the aromatic ring.[4][8]
DOT Script for Synthesis Workflow
Caption: A schematic overview of the synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where careful control of reaction parameters is key to achieving a high yield and purity of the desired product.
Materials and Reagents:
-
5-Methylisoquinoline
-
N-Bromosuccinimide (NBS) (recrystallized)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Ethanol/Water (for recrystallization)
Safety Precautions:
-
N-Bromosuccinimide (NBS): NBS is a corrosive and harmful substance.[9] It can cause severe skin burns and eye damage.[9] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12] Avoid inhalation of dust and contact with skin and eyes.[9][10][11] In case of contact, rinse immediately with plenty of water and seek medical attention.[9][10]
-
Carbon tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is recommended to use a safer alternative if possible. All operations involving CCl₄ should be performed in a fume hood.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisoquinoline in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or BPO) to the solution. The use of freshly recrystallized NBS is recommended to avoid side reactions.[7]
-
Reaction Execution: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed with water and a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Extraction and Drying: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification and Isolation: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-(Bromomethyl)isoquinoline as a solid.[4][13] The hydrobromide salt can be obtained by treating the free base with a solution of hydrobromic acid.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation.[4]
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Bromomethyl Protons (-CH₂Br) | ~ 4.5 - 4.75 | Singlet | Protons of the bromomethyl group |
| Aromatic Protons | ~ 7.5 - 9.0 | Multiplets | Protons of the isoquinoline ring system |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Bromomethyl Carbon (-CH₂Br) | ~ 30 | Carbon of the bromomethyl group |
| Aromatic Carbons | ~ 120 - 155 | Carbons of the isoquinoline ring system |
Note: The exact chemical shifts may vary depending on the solvent used.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.[4] For 5-(Bromomethyl)isoquinoline, the mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M⁺] at m/z 221 and 223, with approximately equal intensity.[4]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected peaks would correspond to C-H stretching of the aromatic ring and the CH₂ group, and C=C and C=N stretching vibrations of the isoquinoline core.
Melting Point Analysis
The melting point of the purified compound can be compared to literature values to assess its purity. A sharp melting point range is indicative of a pure sample.[4]
DOT Script for Molecular Structure
References
- 1. researchgate.net [researchgate.net]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemscience.com [chemscience.com]
- 13. benchchem.com [benchchem.com]
Unlocking Cellular Insights: The Mechanistic Landscape of Isoquinoline-Based Fluorescent Probes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that the rational design of a fluorescent probe is paramount to its success in complex biological systems. It is not merely about creating a molecule that lights up, but about engineering a sophisticated tool that responds to a specific molecular event with high fidelity. The isoquinoline scaffold, a privileged heterocyclic aromatic compound, has emerged as a remarkably versatile platform for developing such tools.[1][2] Its inherent photophysical properties, coupled with the ease of synthetic modification, allow for the precise tuning of fluorescence responses through a variety of elegant photophysical mechanisms.[3][4][5]
This guide provides an in-depth exploration of the core mechanisms governing the action of isoquinoline-based fluorescent probes. We will move beyond a simple catalog of structures to dissect the causality behind their design, offering field-proven insights into how these molecular reporters function. Our focus is on the "why"—why a particular design choice leads to a specific sensing capability—to empower you in the selection, application, and development of next-generation fluorescent probes.
Section 1: The Isoquinoline Core - A Privileged Fluorophore
The isoquinoline ring system, a fusion of benzene and pyridine rings, provides a robust and electronically versatile core.[3] Its fundamental properties, including good photostability and quantum yield in certain derivatives, make it an excellent starting point for fluorophore design.[5][6] More importantly, its structure can be readily functionalized at various positions, allowing for the strategic attachment of recognition moieties (for analyte binding) and tuning groups (to modulate electronic properties).[4][7] This synthetic tractability is what enables the harnessing of diverse and powerful fluorescence-switching mechanisms.
Section 2: Photoinduced Electron Transfer (PET) - The "Off-On" Switch
Photoinduced Electron Transfer (PET) is one of the most widely employed mechanisms for designing "turn-on" fluorescent probes.[8][9] The core principle is the quenching of fluorescence through a non-radiative electron transfer process, which is subsequently inhibited by the presence of an analyte.[10]
The PET Mechanism
A typical PET probe consists of three components: the isoquinoline fluorophore, a linker, and a receptor/recognition group (e.g., a metal chelator).[9] The receptor is chosen to have a highest occupied molecular orbital (HOMO) energy level that lies between the HOMO and lowest unoccupied molecular orbital (LUMO) of the excited fluorophore.[9]
-
"Off" State (Fluorescence Quenched): Upon excitation of the isoquinoline fluorophore, an electron is promoted from its HOMO to its LUMO. In the absence of the target analyte, the receptor readily donates an electron to the now-vacant HOMO of the excited fluorophore. This process, PET, provides a rapid, non-radiative decay pathway back to the ground state, effectively quenching fluorescence.[10][11]
-
"On" State (Fluorescence Restored): When the target analyte binds to the receptor, the receptor's redox potential is altered, lowering its HOMO energy level.[12] This change makes the electron transfer to the excited fluorophore energetically unfavorable. With the PET pathway blocked, the fluorophore returns to the ground state via its natural radiative pathway—fluorescence.[1][10]
Visualizing the PET Mechanism
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Kinetically Controlled Photoinduced Electron Transfer Switching in Cu(I)-Responsive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Reactivity of 5-(Bromomethyl)isoquinoline Hydrobromide with Nucleophiles
Abstract: 5-(Bromomethyl)isoquinoline hydrobromide is a versatile and highly reactive building block crucial in the synthesis of diverse molecular architectures, particularly within pharmaceutical and materials science research.[1] Its synthetic utility is primarily derived from the labile bromomethyl group at the 5-position of the isoquinoline core, which is highly susceptible to nucleophilic substitution.[2] This guide provides an in-depth technical overview of the reactivity of this compound with a range of common nucleophiles, including nitrogen, oxygen, and sulfur-based species. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss strategies for optimizing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex isoquinoline derivatives.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and marketed drugs used to treat a wide array of diseases, including cancer, infections, and neurological disorders.[3][4] The functionalization of this scaffold is a key strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic properties. This compound serves as a pivotal intermediate, enabling the facile introduction of diverse functional groups at the 5-position through nucleophilic displacement of the bromide leaving group.[2] Its application spans the synthesis of novel therapeutic agents, fluorescent probes, and advanced materials.[1]
Physicochemical Properties and Handling
Understanding the properties of this compound is essential for its effective use and safe handling. The compound is typically a light brown to grey solid and is often supplied as a hydrobromide salt, which enhances its stability and solubility in polar solvents compared to the free base.[1][2]
| Property | Value | Source |
| CAS Number | 586373-76-4 | [1] |
| Molecular Formula | C₁₀H₈BrN·HBr | [1] |
| Molecular Weight | 301.88 g/mol | [1] |
| Appearance | Light brown to grey solid | [1] |
| Storage | Store at 0-8 °C | [1] |
Safety and Handling: As a reactive alkylating agent, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be performed in a well-ventilated fume hood. As with many benzylic bromides, it may be a lachrymator and irritant. Consult the Safety Data Sheet (SDS) for comprehensive safety information.[1]
Core Reactivity: The Sₙ2 Displacement Mechanism
The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, facilitating this transformation.[2]
A critical consideration is that the starting material is a hydrobromide salt. This means the isoquinoline nitrogen is protonated. Consequently, at least two equivalents of a base are typically required: one to neutralize the HBr salt and a second to deprotonate the nucleophile (if it is not already anionic) or to scavenge the HBr generated during the reaction.
Caption: General Sₙ2 mechanism for nucleophilic substitution.
Reactivity with N-Nucleophiles
The alkylation of nitrogen nucleophiles is one of the most common applications of this reagent, leading to the formation of secondary or tertiary amines and N-substituted heterocycles.[2]
Common N-Nucleophiles:
-
Primary and secondary aliphatic amines
-
Anilines and other aromatic amines
-
Heterocycles such as imidazoles, pyrazoles, and triazoles
Reaction Conditions: These reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN). An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used.
| Nucleophile | Base | Solvent | Temperature | Typical Yield |
| Piperidine | K₂CO₃ | DMF | Room Temp | High |
| Aniline | DIPEA | ACN | 60-80 °C | Moderate-High |
| Imidazole | K₂CO₃ | DMF | Room Temp | High |
Protocol: Synthesis of 5-(Piperidin-1-ylmethyl)isoquinoline
This protocol provides a self-validating system for the N-alkylation of a secondary amine.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to create a ~0.1 M solution. Add finely powdered potassium carbonate (K₂CO₃, 2.5 eq). The use of excess base ensures neutralization of the HBr salt and scavenging of the HBr byproduct.
-
Nucleophile Addition: Add piperidine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). The aqueous wash removes DMF and inorganic salts.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for N-alkylation.
Reactivity with O-Nucleophiles
Reactions with oxygen nucleophiles, such as phenols and alcohols, yield the corresponding ethers. These reactions, a variant of the Williamson ether synthesis, typically require a strong base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.[2]
Common O-Nucleophiles:
-
Phenols and substituted phenols
-
Aliphatic alcohols (may require stronger conditions)
Reaction Conditions: A strong base like sodium hydride (NaH) or a milder base like potassium carbonate can be used, depending on the acidity of the alcohol. DMF and THF are common solvents.
| Nucleophile | Base | Solvent | Temperature | Typical Yield |
| Phenol | K₂CO₃ | ACN | Reflux | High |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 50 °C | High |
| Benzyl Alcohol | NaH | THF | 0 °C to RT | Moderate |
Protocol: Synthesis of 5-((Phenoxy)methyl)isoquinoline
-
Nucleophile Preparation: In a flame-dried flask under N₂, suspend phenol (1.1 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile (ACN).
-
Reagent Addition: Add this compound (1.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up and Purification: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove excess phenol) and brine, then dry and concentrate. Purify by column chromatography.
Reactivity with S-Nucleophiles
Thiols are excellent nucleophiles and react readily with this compound to form thioethers.[2] The high nucleophilicity of the thiolate anion means these reactions often proceed rapidly under mild conditions.[5]
Common S-Nucleophiles:
-
Aliphatic thiols
-
Thiophenols
Reaction Conditions: Similar to N-alkylation, a base like K₂CO₃ or an organic base in a polar aprotic solvent is sufficient. The reaction is often exothermic and proceeds quickly at room temperature.
| Nucleophile | Base | Solvent | Temperature | Typical Yield |
| Thiophenol | K₂CO₃ | DMF | Room Temp | Very High |
| Ethanethiol | Et₃N | CH₂Cl₂ | 0 °C to RT | High |
Protocol: Synthesis of 5-((Phenylthio)methyl)isoquinoline
-
Reagent Preparation: To a flask, add this compound (1.0 eq) and K₂CO₃ (2.5 eq) in DMF.
-
Nucleophile Addition: Add thiophenol (1.05 eq) dropwise at room temperature.
-
Reaction: Stir for 1-2 hours at room temperature. Monitor completion by TLC.
-
Work-up and Purification: Perform an aqueous work-up as described for the N-alkylation protocol. The product is then purified by column chromatography.
Conclusion
This compound is a robust and versatile electrophile for the synthesis of a wide variety of 5-substituted isoquinoline derivatives. Its reactivity is dominated by the Sₙ2 mechanism, allowing for predictable and high-yielding reactions with a broad spectrum of nitrogen, oxygen, and sulfur nucleophiles. By carefully selecting the base, solvent, and temperature, researchers can effectively control the reaction outcome and access complex molecules that are of significant interest in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the practical application of this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]
- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 5. youtube.com [youtube.com]
An In-Depth Technical Guide to the Solubility and Stability of 5-(Bromomethyl)isoquinoline Hydrobromide
Introduction
5-(Bromomethyl)isoquinoline hydrobromide is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a reactive bromomethyl group on the isoquinoline scaffold, allows for versatile synthetic modifications, making it a key intermediate in the development of novel therapeutic agents, including those with antitumor and antimicrobial properties.[1] The hydrobromide salt form is often utilized to improve the handling characteristics, particularly the solubility in polar solvents, which is a critical parameter for its application in synthetic and biological contexts.[1][2][3]
Understanding the solubility and stability of this compound is not merely a procedural formality; it is fundamental to its effective use. Solubility dictates the choice of reaction media and is a crucial factor in designing in vitro biological assays, while stability determines appropriate storage, handling, and reaction conditions, ensuring the integrity of the molecule throughout its lifecycle. This guide provides a comprehensive technical overview of the theoretical and practical aspects of assessing the solubility and stability of this compound, grounded in established scientific principles and regulatory frameworks.
Core Physicochemical and Structural Properties
The behavior of this compound is dictated by its unique molecular architecture. The molecule consists of three key components:
-
The Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. This moiety is largely nonpolar but the nitrogen atom can act as a hydrogen bond acceptor and is basic, allowing for protonation.[4][5]
-
The Bromomethyl Group (-CH₂Br): Attached to the benzylic position, this group is the primary site of reactivity. Bromine is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution.[2] This reactivity is the cornerstone of its synthetic utility but also its principal degradation pathway.
-
The Hydrobromide Salt (·HBr): The isoquinoline nitrogen is protonated by hydrobromic acid. This salt form significantly increases the polarity of the molecule, which is intended to enhance its solubility in aqueous and polar protic solvents compared to the free base.[1][2]
A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 586373-76-4 | [1] |
| Molecular Formula | C₁₀H₈BrN · HBr | [1] |
| Molecular Weight | 301.88 g/mol | [1] |
| Appearance | Light brown to grey solid | [1] |
| Storage Conditions | Store at 0-8 °C, protected from light and moisture. | [1][3] |
Comprehensive Solubility Assessment
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. For this compound, two types of solubility are particularly relevant in a research and development setting: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the "true" solubility, representing the equilibrium concentration of a compound in a saturated solution with an excess of solid material.[6] It is the gold-standard measurement, crucial for pre-formulation and late-stage development.[7]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[6][8] This high-throughput method is invaluable for early-stage discovery, as it mimics the conditions of many in vitro biological assays.[8][9]
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[10][11] The causality behind this protocol is to ensure a true equilibrium is reached between the dissolved and undissolved states of the compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol/Water mixtures). The excess solid is critical to ensure saturation is achieved.[10]
-
Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] A preliminary time-course experiment can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step where errors can be introduced.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet the solid. Carefully collect the supernatant.
-
Filtration: Filter the suspension through a low-binding syringe filter (e.g., 0.22 µm PVDF). Self-Validation Check: It is crucial to test for compound adsorption to the filter material by analyzing a standard solution before and after filtration.
-
-
Quantification: Prepare a dilution series from the clear supernatant in a suitable solvent. Analyze the concentration using a validated analytical method, such as HPLC-UV, against a standard calibration curve. The final calculated concentration is the thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination via Nephelometry
This high-throughput method relies on detecting precipitate formation by measuring light scattering.[12][13] Its value lies in its speed and relevance to screening assays.[8]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a microtiter plate (e.g., 96- or 384-well).[14]
-
Precipitation Induction: Rapidly add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells to achieve the desired final concentrations.[14] Mix thoroughly.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).[14]
-
Measurement: Place the plate in a laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, NTU).[12][15]
-
Data Analysis: Plot NTU versus compound concentration. The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[12]
Data Presentation: Solubility Summary
All quantitative solubility data should be summarized for clear comparison.
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) |
| Deionized Water | 25 | Thermodynamic | [Insert Data] |
| PBS (pH 7.4) | 25 | Thermodynamic | [Insert Data] |
| PBS (pH 7.4) | 25 | Kinetic | [Insert Data] |
| 10% Ethanol / Water | 25 | Thermodynamic | [Insert Data] |
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
In-Depth Stability Assessment
The stability of this compound is intrinsically linked to the high reactivity of its benzylic bromide functional group.[2][16][17] Understanding its degradation pathways is essential for defining storage conditions, predicting shelf-life, and ensuring the validity of experimental results.
Potential Degradation Pathways
-
Hydrolysis: This is the most anticipated degradation pathway in aqueous or protic media. The benzylic carbon is electrophilic and susceptible to nucleophilic attack by water. This Sₙ1 or Sₙ2 reaction displaces the bromide leaving group to form 5-(hydroxymethyl)isoquinoline hydrobromide. The Sₙ1 pathway is plausible due to the resonance stabilization of the resulting benzylic carbocation.[18][19] The rate of hydrolysis is expected to be dependent on pH and temperature.
-
Oxidation: The benzylic position can be susceptible to oxidation, potentially leading to the formation of isoquinoline-5-carbaldehyde or isoquinoline-5-carboxylic acid, especially in the presence of oxidizing agents or under prolonged exposure to air.
-
Photolysis: Aromatic heterocyclic systems can be sensitive to light. Exposure to UV or visible light may induce degradation, leading to discoloration or the formation of various photoproducts.[20]
Protocol 3: Forced Degradation (Stress Testing)
Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[21] The purpose is to rapidly identify degradation products and establish a "stability-indicating" analytical method capable of separating the parent compound from all its degradants.
Methodology: For each condition, a solution of the compound (e.g., 1 mg/mL) is prepared and monitored over time (e.g., 0, 2, 8, 24 hours). A control sample is stored under ambient conditions.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature (benzylic halides can be highly sensitive to base).
-
Neutral Hydrolysis: Treat with water at 60°C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid powder at 80°C.
-
Photostability: Expose the solid powder and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22][23][24][25] A dark control sample should be stored under the same conditions.
Protocol 4: ICH-Compliant Stability Study
This formal study provides data to establish a re-test period and recommended storage conditions.[26] It evaluates the compound's quality over time under the influence of temperature and humidity.[27]
Methodology:
-
Batch Selection: Use at least one representative batch of this compound.
-
Container Closure System: Package the solid compound in a container that simulates the proposed storage and distribution packaging (e.g., amber glass vials with inert seals).
-
Storage Conditions & Testing Frequency:
-
Attributes to Test: At each time point, the samples should be tested for:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantification of the parent compound using a validated, stability-indicating HPLC method.
-
Purity/Degradation Products: Detection and quantification of any impurities or degradants.
-
Data Presentation: Stability Summary (Accelerated Condition)
| Timepoint (Months) | Storage Condition | Appearance | Assay (%) | Total Degradants (%) |
| 0 | - | Light brown solid | 99.8 | 0.2 |
| 3 | 40°C / 75% RH | [Insert Data] | [Insert Data] | [Insert Data] |
| 6 | 40°C / 75% RH | [Insert Data] | [Insert Data] | [Insert Data] |
Visualization: Degradation Pathways & Stability Workflow
Caption: Primary Predicted Degradation Pathways.
Caption: Overall Stability Testing Workflow.
Recommended Handling and Storage
Given the reactivity of the benzylic bromide and its sensitivity to moisture, proper handling and storage are paramount to maintaining the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container, protected from light, in a refrigerated environment (0-8°C is commonly recommended).[1][3] For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent oxidative degradation and hydrolysis from atmospheric moisture.
-
Handling: All handling should be performed in a well-ventilated area, preferably a fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid creating dust. In case of spills, avoid direct contact and clean up using an inert absorbent material.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly dependent on its physicochemical properties. Its hydrobromide salt form confers favorable solubility in polar solvents, facilitating its use in a variety of reaction conditions. However, the inherent reactivity of the benzylic bromide group makes the molecule susceptible to degradation, primarily through hydrolysis. A thorough understanding and empirical determination of its solubility and stability profiles, using systematic approaches like the shake-flask method and forced degradation studies, are essential for any researcher. Adherence to the protocols and handling guidelines outlined in this document will enable scientists and drug development professionals to utilize this compound effectively, ensuring the reliability and reproducibility of their research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 18. quora.com [quora.com]
- 19. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 20. youtube.com [youtube.com]
- 21. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ema.europa.eu [ema.europa.eu]
- 24. jordilabs.com [jordilabs.com]
- 25. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 26. database.ich.org [database.ich.org]
- 27. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Physicochemical Characterization of 5-(Bromomethyl)isoquinoline hydrobromide (CAS 586373-76-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)isoquinoline hydrobromide (CAS 586373-76-4) is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and materials science.[1] Its isoquinoline core is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a reactive bromomethyl group makes it a versatile building block for the synthesis of a wide array of isoquinoline derivatives, enabling the exploration of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound and details the standard methodologies for its in-depth characterization.
Molecular Structure and Identification
The fundamental identity of any chemical compound lies in its molecular structure. This compound is comprised of an isoquinoline ring system substituted with a bromomethyl group at the 5-position. The compound is supplied as a hydrobromide salt, which enhances its stability and solubility in polar solvents.[1]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 586373-76-4 |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₈BrN·HBr |
| Molecular Weight | 301.88 g/mol [1] |
| Appearance | Light brown to grey solid[1] |
| Storage Conditions | 0-8 °C[1] |
Physicochemical Properties: A Summary
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not extensively published, the following table summarizes the known information and provides expected ranges based on related structures.
Table 2: Summary of Physicochemical Data
| Property | Reported/Expected Value | Significance in Drug Development |
| Melting Point | Data not available. Related compounds suggest a range of 180-190°C for isomeric hydrobromide salts. | Purity assessment and identification. |
| Boiling Point | Data not available. Expected to decompose at high temperatures. | Not typically relevant for solid compounds in pharmaceutical applications. |
| Solubility | Enhanced solubility in polar solvents due to the hydrobromide salt form.[1] Specific quantitative data is not available. | Crucial for formulation, bioavailability, and in vitro assay design. |
| pKa | Data not available. The isoquinoline nitrogen is weakly basic. | Influences solubility and absorption at different physiological pH values. |
Experimental Protocols for Comprehensive Characterization
The following section outlines detailed, step-by-step methodologies for the comprehensive physicochemical characterization of this compound. These protocols are based on established analytical techniques for similar heterocyclic compounds.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.[2][3] For a pure crystalline solid, a sharp melting range of 1-2°C is expected.
Experimental Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[3][4]
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
A second, slower determination is conducted with a heating rate of 1-2°C per minute near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[5]
-
Causality Behind Experimental Choices: The use of a slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate melting point determination. A broad melting range is indicative of impurities.
Spectroscopic Characterization
Spectroscopic techniques provide unambiguous confirmation of a molecule's structure.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Expected Signals: The spectrum is expected to show signals in the aromatic region corresponding to the isoquinoline ring protons and a characteristic singlet for the bromomethyl (-CH₂Br) protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the isoquinoline nitrogen.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.
-
Instrumentation: As above.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling.
-
Expected Signals: The spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon of the bromomethyl group will appear in the aliphatic region, while the isoquinoline carbons will be in the aromatic region.
Diagram: NMR Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural confirmation.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[6][7][8]
FT-IR Spectroscopy Protocol:
-
Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Instrumentation: A FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Absorption Bands:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1600-1450 cm⁻¹
-
C-H bending (out-of-plane): ~900-675 cm⁻¹ (provides information on substitution patterns)
-
C-Br stretching: ~600-500 cm⁻¹
-
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[9]
Mass Spectrometry Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
-
Expected Results:
-
Molecular Ion Peak: The mass spectrum will show a prominent peak corresponding to the cation of the free base [C₁₀H₈BrN]⁺.
-
Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and approximately equal intensity.[10] This provides definitive evidence for the presence of a single bromine atom in the molecule.
-
Diagram: Mass Spectrometry Isotopic Pattern
Caption: Characteristic 1:1 isotopic pattern for a monobrominated compound.
Solubility Determination
Assessing solubility is crucial for preclinical development.[11][12][13] Both kinetic and thermodynamic solubility can be determined.
Thermodynamic Solubility Protocol (Shake-Flask Method):
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer at various pH values) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic solubility.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. mdpi.com [mdpi.com]
- 7. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irphouse.com [irphouse.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Multifaceted Biological Activities of Synthetic Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the Isoquinoline Scaffold
The isoquinoline core, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and ability to be readily functionalized have made it a cornerstone in the development of a vast array of therapeutic agents.[1] From potent analgesics like morphine to vasodilators such as papaverine, nature has long demonstrated the pharmacological power of isoquinoline alkaloids.[1] In recent decades, synthetic chemists have harnessed this versatile framework to create novel derivatives with a broad spectrum of biological activities, offering promising avenues for the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders.[2][3]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of synthetic isoquinoline derivatives. We will delve into the molecular mechanisms underpinning their therapeutic effects, provide detailed, field-proven experimental protocols for their evaluation, and present key quantitative data to facilitate comparative analysis. Our focus is on empowering researchers to design and execute robust experimental workflows, fostering the discovery and development of the next generation of isoquinoline-based therapeutics.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents is a paramount challenge in modern medicine. Synthetic isoquinoline derivatives have emerged as a promising class of compounds that exhibit potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[4] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and DNA replication.[5]
A. Mechanisms of Anticancer Action
The anticancer effects of isoquinoline alkaloids are multifaceted, often involving the induction of cell cycle arrest, apoptosis, and autophagy.[5][6] Many of these compounds exert their effects by directly interacting with cellular macromolecules.[5]
-
DNA Intercalation and Topoisomerase Inhibition: Certain isoquinoline derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.[1][5] Others function as topoisomerase inhibitors, preventing the unwinding of DNA necessary for these processes.
-
Microtubule Disruption: Some isoquinoline alkaloids, such as noscapine and its derivatives, interfere with microtubule dynamics.[5] By binding to tubulin, they can either inhibit its polymerization or promote its depolymerization, leading to mitotic arrest and apoptosis.[5]
-
Signaling Pathway Modulation: A growing body of evidence indicates that isoquinoline derivatives can modulate critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[2]
Signaling Pathway of Isoquinoline Derivatives in Cancer
Caption: Mechanisms of anticancer action of isoquinoline derivatives.
B. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthetic isoquinoline derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoquinoline derivative in complete cell culture medium.
-
Carefully aspirate the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
C. Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected synthetic isoquinoline derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenylaminoisoquinolinequinone Derivative | AGS (gastric) | Submicromolar | [8] |
| Phenylaminoisoquinolinequinone Derivative | SK-MES-1 (lung) | Submicromolar | [8] |
| Phenylaminoisoquinolinequinone Derivative | J82 (bladder) | Submicromolar | [8] |
| Tetrahydroisoquinoline-stilbene Derivative 17 | A549 (lung) | 0.025 | [2] |
| Benzo[6][9]indolo[3,4-c]isoquinoline 3 | Mean of 9 cell lines | 0.039 | [2] |
| 1-phenyl-1,2,3,4-dihydroisoquinoline 5n | Tubulin polymerization | 11.4 | [1] |
| Imidazo[1,2‐a]pyridine-1,2,3‐triazole Derivative 9d | HeLa (cervical) | 10.89 | [10] |
| Imidazo[1,2‐a]pyridine-1,2,3‐triazole Derivative 9d | MCF-7 (breast) | 2.35 | [10] |
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. Synthetic isoquinoline derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[11][12]
A. Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of isoquinoline derivatives are varied and can include:
-
Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[13]
-
Disruption of DNA and Protein Synthesis: Similar to their anticancer effects, some isoquinolines can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14] They can also interfere with protein synthesis by targeting bacterial ribosomes.
-
Membrane Disruption: Certain derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
B. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton broth (or other appropriate broth)
-
Synthetic isoquinoline derivative
-
Sterile 96-well microdilution plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture, pick 3-4 colonies and suspend them in saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]
-
Dilute the standardized inoculum to the appropriate final concentration for testing (typically 5 x 10⁵ CFU/mL in the well).
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the isoquinoline derivative in the appropriate broth medium in the wells of a 96-well microdilution plate.[15]
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the standardized bacterial inoculum.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[18]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
-
C. Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected synthetic isoquinoline derivatives against various pathogenic bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [14][19] |
| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [14][19] |
| Tricyclic Isoquinoline 8f | Streptococcus pneumoniae | 32 | [14][19] |
| Tricyclic Isoquinoline 8d | Enterococcus faecium | 128 | [14][19] |
| Tricyclic Isoquinoline 8f | Enterococcus faecium | 64 | [14][19] |
| Alkynyl Isoquinoline HSN584 | Methicillin-resistant S. aureus (MRSA) | 4-16 | [20] |
| Alkynyl Isoquinoline HSN739 | Methicillin-resistant S. aureus (MRSA) | 4-16 | [20] |
| Alkynyl Isoquinoline HSN584 | Vancomycin-resistant E. faecalis (VRE) | 4-16 | [20] |
| Alkynyl Isoquinoline HSN739 | Vancomycin-resistant E. faecalis (VRE) | 4-16 | [20] |
III. Antiviral Activity: A Broad-Spectrum Approach
Viral infections continue to pose a significant threat to global health. Synthetic isoquinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses.[9][21]
A. Mechanisms of Antiviral Action
The antiviral mechanisms of isoquinoline derivatives can target various stages of the viral life cycle:
-
Inhibition of Viral Entry: Some compounds can block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.[22]
-
Inhibition of Viral Replication: Certain derivatives can inhibit key viral enzymes, such as reverse transcriptase or polymerase, which are essential for the replication of the viral genome.[13]
-
Interference with Viral Assembly and Release: Some compounds may interfere with the assembly of new viral particles or block their release from the host cell.
Logical Flow of a Plaque Reduction Assay
Caption: Step-by-step workflow of a plaque reduction assay.
B. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[3] This assay measures the reduction in the number of viral plaques in the presence of a test compound.[3]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Complete cell culture medium
-
Synthetic isoquinoline derivative
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixative solution (e.g., 10% formalin)
-
Multi-well plates
Procedure:
-
Cell Seeding:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the isoquinoline derivative in infection medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
-
Infection and Treatment:
-
Wash the cell monolayers with sterile PBS.
-
Infect the cells with the virus inoculum in the presence of different concentrations of the isoquinoline derivative. Include a virus control (no compound) and a cell control (no virus).
-
Allow the virus to adsorb for 1-2 hours.
-
-
Overlay and Incubation:
-
After adsorption, remove the inoculum and add the semi-solid overlay medium containing the respective compound concentrations.
-
Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).[23]
-
-
Plaque Visualization and Counting:
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the IC₅₀ value (the concentration that reduces the number of plaques by 50%) by plotting the percentage of plaque reduction against the compound concentration.
-
D. Quantitative Data: Antiviral Activity
The following table summarizes the antiviral activity of selected synthetic isoquinoline derivatives.
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Isoquinolone 1 | Influenza A (PR8) | MDCK | 0.2-0.6 | [21] |
| Isoquinolone 1 | Influenza B (Lee) | MDCK | 0.2-0.6 | [21] |
| Isoquinolone 21 | Influenza A | HeLa | 9.9-18.5 | [13][21] |
| Aromoline | SARS-CoV-2 (Delta) | Pseudovirus | 0.47 | [22][24] |
| Aromoline | SARS-CoV-2 (Omicron) | Pseudovirus | 0.86 | [22][24] |
| Berbamine | SARS-CoV-2 (Delta) | Pseudovirus | 2.56 | [22][24] |
| Obamegine | SARS-CoV-2 (Omicron) | Pseudovirus | 1.19 | [22][24] |
| Dimethoxy-3,4-dihydroisoquinoline | HIV | 2.07 µg/mL | [25] |
IV. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Synthetic isoquinoline derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.[2][26]
A. Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of isoquinoline derivatives are often mediated by:
-
Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[26]
-
Modulation of Signaling Pathways: A primary mechanism involves the inhibition of the NF-κB signaling pathway, a master regulator of inflammation.[2] By preventing the activation of NF-κB, isoquinoline derivatives can downregulate the expression of numerous pro-inflammatory genes.[2] They can also modulate other inflammatory pathways, such as the MAPK signaling cascade.[2]
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB pathway by isoquinoline derivatives.
B. Experimental Protocol: Nitric Oxide Synthase Activity Assay in Macrophages
This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The Griess assay is used to quantify nitrite, a stable breakdown product of NO.[27]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete RPMI medium
-
LPS
-
Synthetic isoquinoline derivative
-
Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
24-well plates
Procedure:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in complete RPMI medium.
-
Plate the cells in 24-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[27]
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the isoquinoline derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[26]
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatants.
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of Griess reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
C. Quantitative Data: Anti-inflammatory Activity
The following table shows the inhibitory effects of selected isoquinoline derivatives on nitric oxide production in LPS-stimulated macrophages.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Kazinol B | RAW 264.7 | 4.88 | [28][29] |
| seco-Briarellinone | Peritoneal macrophages | 1.71 | [26] |
| Briarellin S | Peritoneal macrophages | 10.04 | [26] |
| Crude Extract of Croton linearis | RAW 264.7 | 21.59 | [28] |
| Ethyl Acetate Fraction of Croton linearis | RAW 264.7 | 40.03 | [28] |
V. Neuroprotective Activity: Shielding Neurons from Damage
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons.[30] Synthetic isoquinoline derivatives have shown significant neuroprotective effects in various in vitro and in vivo models of neuronal damage.[31]
A. Mechanisms of Neuroprotective Action
The neuroprotective mechanisms of isoquinoline derivatives are often linked to their ability to:
-
Reduce Oxidative Stress: Many neurodegenerative diseases are associated with increased oxidative stress. Isoquinoline derivatives can act as antioxidants, scavenging reactive oxygen species (ROS) and upregulating the expression of antioxidant enzymes.[32]
-
Inhibit Apoptosis: These compounds can inhibit the apoptotic cascade in neurons by modulating the expression of pro- and anti-apoptotic proteins.
-
Modulate Neuroinflammation: As discussed previously, the anti-inflammatory properties of isoquinoline derivatives can also contribute to their neuroprotective effects by reducing the production of inflammatory mediators in the brain.
-
Regulate Autophagy: Some derivatives can modulate autophagy, a cellular process involved in the removal of damaged organelles and protein aggregates, which is often dysregulated in neurodegenerative diseases.[32]
Neuroprotective Mechanisms of Isoquinoline Derivatives
Caption: Key neuroprotective mechanisms of isoquinoline derivatives.
B. Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model
The oxygen-glucose deprivation (OGD) model is a widely used in vitro model to simulate the ischemic conditions that occur during a stroke.[9][33]
Materials:
-
SH-SY5Y human neuroblastoma cell line (or other neuronal cell line)
-
Complete cell culture medium
-
Glucose-free medium (e.g., glucose-free DMEM)
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
Synthetic isoquinoline derivative
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in complete medium.
-
-
OGD Induction:
-
Reperfusion and Treatment:
-
After OGD, replace the medium with complete medium containing glucose to simulate reperfusion.
-
Treat the cells with various concentrations of the isoquinoline derivative during the reperfusion period.
-
-
Assessment of Neuroprotection:
-
After a desired reperfusion time (e.g., 24 or 72 hours), assess cell viability using the MTT assay or other cell viability assays.[9][33]
-
Other endpoints, such as apoptosis (e.g., by TUNEL staining or caspase activity assays) and oxidative stress (e.g., by measuring ROS levels), can also be evaluated.
-
C. Quantitative Data: Neuroprotective Effects
Quantitative data on the neuroprotective effects of specific synthetic isoquinoline derivatives is an active area of research. Studies have shown that isoquinoline alkaloids can protect neuronal cells from various insults. For example, isoquercetin, a related flavonoid, has been shown to significantly reduce the production of nitrate and ROS in LPS-treated PC12 cells and improve cognitive function in an in vivo model of Alzheimer's disease.[34] Further research is needed to quantify the neuroprotective effects of a broader range of synthetic isoquinoline derivatives.
VI. Conclusion and Future Directions
Synthetic isoquinoline derivatives represent a rich and versatile source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action against cancer, microbial infections, inflammation, and neurodegenerative diseases make them highly attractive scaffolds for drug discovery and development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the full potential of this remarkable class of compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of isoquinoline derivatives for specific biological targets.
-
Advanced In Vivo Models: To validate the efficacy and safety of promising compounds in more complex disease models.
-
Elucidation of Novel Mechanisms: To uncover new molecular targets and signaling pathways modulated by these compounds.
-
Combination Therapies: To explore the synergistic effects of isoquinoline derivatives with existing therapeutic agents.
By continuing to investigate the multifaceted biological activities of synthetic isoquinoline derivatives, the scientific community can pave the way for the development of innovative and effective treatments for some of the most pressing medical challenges of our time.
VII. References
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from --INVALID-LINK--
-
In Vitro Antiviral Testing. (n.d.). IAR | USU. Retrieved from --INVALID-LINK--
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from --INVALID-LINK--
-
In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell. (2020). Trepo. Retrieved from --INVALID-LINK--
-
In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons. (2020). PubMed Central. Retrieved from --INVALID-LINK--
-
Minimum inhibitory concentration (MIC) of compounds 8a-f against... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
MTT Cell Assay Protocol. (n.d.). Retrieved from --INVALID-LINK--
-
Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). MDPI. Retrieved from --INVALID-LINK--
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from --INVALID-LINK--
-
Application Notes: Isoquinoline Derivatives in Neuroprotective Studies. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC - NIH. Retrieved from --INVALID-LINK--
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC - NIH. Retrieved from --INVALID-LINK--
-
Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. (2025). PMC - NIH. Retrieved from --INVALID-LINK--
-
Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. (2025). uu .diva. Retrieved from --INVALID-LINK--
-
Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved from --INVALID-LINK--
-
IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Broth Microdilution Guide for Labs. (n.d.). Scribd. Retrieved from --INVALID-LINK--
-
Figure 4. Inhibition of nitric oxide (NO) production induced by... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH. Retrieved from --INVALID-LINK--
-
The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--
-
Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation. (2020). PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
NOS Activity Assay Kit. (n.d.). Cayman Chemical. Retrieved from --INVALID-LINK--
-
Enriched Environment Ameliorates Cerebral Ischemia–Reperfusion Injury via Dopamine–H 2 S Axis-Mediated Dual Mitophagy Activation. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis and in vitro biological evaluation of (iso)quinoline-1,2,3-triazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
A minimum inhibitory concentration of the compounds against bacteria. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from --INVALID-LINK--
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI - NIH. Retrieved from --INVALID-LINK--
-
Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from --INVALID-LINK--
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from --INVALID-LINK--
-
Dose-dependent inhibition of nitric oxide production in LPS-challenged... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
An In Vitro Oxygen–Glucose Deprivation Model for Studying Ischemia–Reperfusion Injury of Neuronal Cells. (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
Nitric Oxide Synthase Detection System, Fluorimetic (FCANOS1). (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed. Retrieved from --INVALID-LINK--
-
Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study. (n.d.). Retrieved from --INVALID-LINK--
-
Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed Central. Retrieved from --INVALID-LINK--
-
Inhibition of nitric oxide production on LPS-activated macrophages by kazinol B from Broussonetia kazinoki. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi. (2016). PubMed. Retrieved from --INVALID-LINK--
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trepo.tuni.fi [trepo.tuni.fi]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uu.diva-portal.org [uu.diva-portal.org]
- 25. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Inhibition of nitric oxide production on LPS-activated macrophages by kazinol B from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study [celljournal.org]
Navigating the Risks: A Technical Guide to the Safe Handling of Bromomethyl Compounds
Abstract
Bromomethyl compounds are a versatile and widely utilized class of reagents in biomedical research and drug development, primarily owing to the reactivity of the bromomethyl group which makes them excellent alkylating agents and synthetic intermediates.[1][2][3] However, this same reactivity presents significant health and safety challenges. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling of bromomethyl compounds. By elucidating the chemical properties, toxicological risks, and a self-validating system of protocols, this whitepaper aims to foster a culture of safety and mitigate the potential for exposure and injury in the laboratory.
The Duality of Reactivity: Understanding the Hazard Profile of Bromomethyl Compounds
The utility of bromomethyl compounds in organic synthesis is intrinsically linked to their inherent reactivity. The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the foundation for their application as intermediates in the synthesis of a wide array of molecules, including pharmaceuticals and fluorescent probes.[1]
However, this electrophilicity is also the root of their toxicity. In biological systems, bromomethyl compounds can act as alkylating agents, reacting with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes.[4] This can lead to cellular damage, mutagenesis, and cytotoxicity. Consequently, many bromomethyl compounds are classified as hazardous substances, with some being potent lachrymatory agents, causing severe irritation and pain upon contact with the eyes, skin, and respiratory tract.[5][6]
Key Hazards Associated with Bromomethyl Compounds:
-
Lachrymatory Effects: Many bromomethyl compounds are potent tear-producing agents, causing immediate and severe irritation to the eyes, leading to pain, burning, blurred vision, and excessive tearing.[5][6][7]
-
Respiratory Irritation: Inhalation of vapors or dusts can cause severe irritation to the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema.[8][9][10]
-
Skin and Eye Damage: Direct contact can cause severe skin burns, blistering, and eye damage.[11]
-
Alkylation and Systemic Toxicity: As alkylating agents, some bromomethyl compounds pose a risk of long-term health effects, including carcinogenicity and reproductive toxicity.[4][12]
A Multi-Layered Defense: The Core Principles of Safe Handling
A robust safety protocol for handling bromomethyl compounds is not a mere checklist but a dynamic system of overlapping safeguards. The following principles form the bedrock of a self-validating approach to minimizing risk.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the potential for exposure at the source. Engineering controls are the most effective means of achieving this.
-
Chemical Fume Hood: All manipulations of bromomethyl compounds, including weighing, dispensing, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[13][14] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust harmful vapors and aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[15]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are primary, PPE provides a crucial final barrier between the researcher and the hazardous substance.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[11][16] | ANSI Z87.1 | Protects against splashes, vapors, and dusts. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[17][18] | EN 374 | Provides a barrier against skin contact. Double gloving is recommended for added protection. |
| Body Protection | Flame-resistant lab coat.[18] | NFPA 2112 | Protects skin and clothing from splashes and spills. |
| Respiratory Protection | An appropriate respirator (e.g., N95 for particulates, or a respirator with organic vapor cartridges for volatile compounds) may be necessary for certain operations, such as cleaning up large spills or when engineering controls are insufficient.[16][19] | NIOSH-approved | Prevents inhalation of harmful vapors or dusts. A risk assessment should determine the specific type of respiratory protection required. |
Safe Work Practices: The Human Element
Adherence to meticulous work practices is paramount to preventing accidents and exposures.
-
Minimize Quantities: Use the smallest amount of the bromomethyl compound necessary for the experiment to reduce the potential scale of any incident.[20]
-
Avoid Aerosol Generation: Handle solids carefully to avoid creating dust. When transferring liquids, do so slowly and carefully to prevent splashing.[17]
-
Labeling: All containers of bromomethyl compounds must be clearly labeled with the chemical name, hazard warnings (e.g., "Corrosive," "Lachrymator"), and the date received and opened.[20][21]
-
Hygiene: Wash hands thoroughly with soap and water after handling bromomethyl compounds, even if gloves were worn.[20] Do not eat, drink, or apply cosmetics in the laboratory.[14]
-
Working Alone: Avoid working alone when handling highly hazardous chemicals like bromomethyl compounds.[14]
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following protocol outlines a self-validating workflow for a typical experiment involving a bromomethyl compound.
Caption: A generalized workflow for experiments involving bromomethyl compounds.
Step 1: Preparation & Pre-Experiment Checklist
-
Review the Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for the specific bromomethyl compound being used.[22]
-
Assemble all necessary PPE: Ensure all required PPE is available and in good condition.[11]
-
Prepare the work area: Confirm the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Prepare for emergencies: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available.[14]
Step 2: Handling & Dispensing in the Fume Hood
-
Don all required PPE: This includes a lab coat, chemical splash goggles, a face shield, and double gloves.
-
Work within the fume hood: Perform all manipulations of the bromomethyl compound inside the fume hood with the sash at the lowest practical height.[13]
-
Weighing solids: If weighing a solid, use a disposable weigh boat or tare a container on the balance inside the fume hood. Handle the solid gently to minimize dust formation.[17]
-
Dispensing liquids: Use a syringe or a pipette with a bulb to transfer liquids. Never use mouth pipetting.[14]
Step 3: Reaction Setup & Monitoring
-
Set up the reaction apparatus within the fume hood.
-
Add the bromomethyl compound to the reaction vessel slowly and carefully.
-
Monitor the reaction from outside the fume hood as much as possible.
Step 4: Work-up & Quenching
-
Quench any unreacted bromomethyl compound with a suitable nucleophile (e.g., a solution of sodium thiosulfate or a primary/secondary amine in a compatible solvent) before work-up. This should be done cautiously, as the reaction may be exothermic.
-
Perform all extraction and purification steps within the fume hood.
Step 5: Decontamination & Waste Disposal
-
Decontaminate all glassware and equipment that came into contact with the bromomethyl compound. A solution of a nucleophile can be used for initial rinsing.
-
Dispose of all waste (including excess reagent, contaminated solvents, and disposable materials) in a properly labeled hazardous waste container.[23][24] Brominated organic waste should be segregated.[25]
-
Clean the work area thoroughly.
Step 6: Post-Experiment Procedures
-
Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands immediately.
-
Document the experiment in a lab notebook, noting any safety observations.
Emergency Preparedness: A Proactive Approach
Despite the best precautions, accidents can happen. A well-defined emergency response plan is crucial.
Caption: Emergency response flowchart for spills and personal exposures.
Spill Response
-
Small Spills (manageable by lab personnel):
-
Evacuate non-essential personnel from the immediate area.[26]
-
Alert colleagues and the lab supervisor.
-
Don appropriate PPE , including respiratory protection if the compound is volatile.
-
Contain the spill by covering it with an inert absorbent material like vermiculite or sand.[23]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[11][27]
-
Decontaminate the spill area with a suitable solvent followed by soap and water.[23]
-
-
Large Spills (or spills of highly toxic bromomethyl compounds):
-
Evacuate the entire lab immediately and alert others to do the same.
-
Call emergency services and inform them of the nature of the spill.
-
Do not attempt to clean up the spill yourself.
-
Personal Exposure
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move to fresh air immediately. [26]
-
Seek immediate medical attention.
-
Storage and Waste Management: Long-Term Safety
Proper storage and disposal are critical to preventing accidental exposures and environmental contamination.
-
Storage:
-
Waste Disposal:
-
All waste containing bromomethyl compounds must be treated as hazardous waste.[29]
-
Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[29]
-
Dispose of waste through a licensed hazardous waste disposal facility, often via incineration.[23]
-
Never dispose of bromomethyl compounds down the drain.[11]
-
Conclusion: A Commitment to a Culture of Safety
Bromomethyl compounds are indispensable tools in modern chemical and biomedical research. However, their utility must be balanced with a profound respect for their potential hazards. By implementing the multi-layered safety protocols outlined in this guide—encompassing engineering controls, personal protective equipment, meticulous work practices, and robust emergency preparedness—researchers can mitigate the risks associated with these reactive compounds. A steadfast commitment to a culture of safety is not merely a regulatory requirement but a professional and ethical obligation to protect oneself, one's colleagues, and the wider community.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Tear gas - Wikipedia [en.wikipedia.org]
- 6. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]
- 7. Short-term health effects of tear agents chlorobenzylidenemalononitrile and oleoresin capsicum during the civil riots of Santiago de Chile in 2019–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromomethane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Bromomethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. benchchem.com [benchchem.com]
- 14. ehs.okstate.edu [ehs.okstate.edu]
- 15. uwlax.edu [uwlax.edu]
- 16. quora.com [quora.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 19. osha.oregon.gov [osha.oregon.gov]
- 20. greenwgroup.com [greenwgroup.com]
- 21. triumvirate.com [triumvirate.com]
- 22. m.youtube.com [m.youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 25. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 26. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 28. safety.fsu.edu [safety.fsu.edu]
- 29. benchchem.com [benchchem.com]
5-(Bromomethyl)isoquinoline hydrobromide literature review
An In-Depth Technical Guide to 5-(Bromomethyl)isoquinoline hydrobromide: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond a simple recitation of facts, we delve into the causality behind its synthesis, the nuances of its reactivity, and its strategic applications in modern medicinal chemistry. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a privileged structure in medicinal chemistry.[1] Nature itself has utilized this scaffold in a vast array of alkaloids, such as morphine and berberine, which exhibit potent physiological effects.[2][3] In modern drug discovery, synthetic isoquinoline derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer, microbial infections, and neurological disorders.[4][5]
This compound emerges as a pivotal reagent in this context. It is not merely another derivative but a highly versatile and reactive building block. The strategic placement of the bromomethyl group at the 5-position provides an electrophilic handle for introducing the isoquinoline moiety into more complex molecular architectures, making it an invaluable tool for constructing novel drug candidates and molecular probes.[6][7] This guide will illuminate the path from its synthesis to its sophisticated applications.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of a reagent is the bedrock of successful and safe experimentation. The hydrobromide salt form of 5-(bromomethyl)isoquinoline is commonly used to improve its handling characteristics and solubility in polar solvents, which is a significant advantage in many reaction setups.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 586373-76-4 | [6] |
| Molecular Formula | C₁₀H₈BrN·HBr | [6] |
| Molecular Weight | 301.88 g/mol | [6] |
| Appearance | Light brown to grey solid | [6] |
| Purity | ≥ 95% | [6] |
| Storage Conditions | Store at 0-8 °C, under an inert atmosphere | [6][8] |
Safety and Handling Protocol
As with any reactive chemical, proper handling is paramount. This compound and related compounds are classified as irritants.
Table 2: Safety and Handling Precautions
| Hazard Category | Precautionary Action | Reference |
| Skin Irritation | Causes skin irritation. Wear appropriate protective gloves and clothing. Wash skin thoroughly after handling. | [9][10] |
| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. In case of contact, rinse cautiously with water for several minutes. | [9][10] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. | [9] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. | [10] |
| General Handling | Keep container tightly closed. Avoid dust formation. | [9][11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [9][10] |
Synthesis: The Wohl-Ziegler Bromination
The most direct and widely employed method for synthesizing 5-(bromomethyl)isoquinoline is the Wohl-Ziegler reaction, which involves the radical bromination of 5-methylisoquinoline.[7] The precursor, 5-methylisoquinoline, can be prepared from isoquinoline itself through bromination to form 5-bromoisoquinoline, followed by a cross-coupling reaction.[12][13]
Causality in Synthesis: Why This Method Works
-
N-Bromosuccinimide (NBS): The choice of NBS over elemental bromine (Br₂) is critical. NBS serves as a source that maintains a very low, steady-state concentration of bromine in the reaction mixture. This is crucial for selectivity, as it favors the desired radical substitution on the methyl group (a benzylic position) and minimizes competitive, undesired electrophilic aromatic substitution on the isoquinoline rings.[7][14]
-
Radical Initiator: The reaction proceeds via a free-radical chain mechanism. An initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (DBPO), is required to generate the initial bromine radical that starts the chain reaction.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used. These solvents do not react with the radical intermediates and effectively dissolve the starting material.
Protocol 1: Synthesis of 5-(Bromomethyl)isoquinoline via Wohl-Ziegler Reaction
This protocol outlines the synthesis of the free base. The hydrobromide salt can be subsequently formed by treating the purified product with a solution of HBr.
Materials:
-
5-Methylisoquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (DBPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere to prevent side reactions with atmospheric oxygen and moisture.
-
Reagent Addition: To the round-bottom flask, add 5-methylisoquinoline (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN (approx. 0.05 eq).
-
Solvent Addition: Add anhydrous CCl₄ to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.[15]
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-(bromomethyl)isoquinoline.[15]
-
Reactivity Profile: A Versatile Electrophile
The synthetic utility of this compound is anchored in the high reactivity of its bromomethyl group. The benzylic carbon is an excellent electrophilic center, readily undergoing nucleophilic substitution (Sₙ2) reactions.[7] The bromide ion is an excellent leaving group, facilitating the displacement by a wide array of nucleophiles.
It is crucial to note that the primary site of nucleophilic attack is the benzylic carbon of the bromomethyl group, not the isoquinoline ring itself. This high regioselectivity is a key feature that makes this reagent so predictable and reliable in synthesis.[7]
Caption: General nucleophilic substitution pathways for 5-(Bromomethyl)isoquinoline.
Protocol 2: General Procedure for N-Alkylation of an Amine
This protocol provides a self-validating template for reacting this compound with a primary or secondary amine.
Causality in Experimental Design:
-
Base: The hydrobromide salt must be neutralized. A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to deprotonate the amine nucleophile and scavenge the HBr generated during the reaction without competing in the alkylation.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents solubilize the salt and promote Sₙ2 reactions.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reaction
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine in the chosen solvent.
-
Base Addition: Add the base (e.g., K₂CO₃) to the solution and stir for 10-15 minutes.
-
Reagent Addition: Add this compound to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction progress should be monitored by TLC. Gentle heating (40-50°C) may be required for less reactive amines.
-
Workup:
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent and purify the crude product by column chromatography.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its application as a key intermediate. Researchers leverage its reactivity to synthesize a diverse library of compounds for biological screening and materials development.
-
Pharmaceutical Agents: Isoquinoline derivatives are known to possess a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[6][16] This reagent allows for the facile introduction of the isoquinoline pharmacophore onto various molecular scaffolds to explore new therapeutic agents.[6]
-
Fluorescent Probes: The isoquinoline ring system has inherent fluorescence properties. By attaching it to other molecules via the bromomethyl linker, researchers can develop probes for biological imaging and sensing applications.[6][16]
-
Materials Science: The reagent can be used to functionalize polymers and surfaces, imparting the specific chemical and physical properties of the isoquinoline moiety to new materials.[2]
Caption: Conceptual workflow from building block to drug candidate.
Conclusion
This compound is a cornerstone reagent for chemists working at the intersection of organic synthesis and pharmacology. Its predictable reactivity, governed by the electrophilic nature of the benzylic bromide, provides a reliable method for incorporating the medicinally significant isoquinoline scaffold. By understanding the principles behind its synthesis and application—from the rationale of using NBS in a Wohl-Ziegler reaction to the choice of base in an alkylation—researchers can fully exploit its potential to build the next generation of complex molecules, innovative therapeutics, and advanced materials.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]
- 8. 1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE | CAS#:337508-56-2 | Chemsrc [chemsrc.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. 5-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 13. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note & Protocol: Sensitive Detection of Thiol-Containing Peptides via Derivatization with 5-(Bromomethyl)isoquinoline
Audience: Researchers, scientists, and drug development professionals engaged in proteomics, metabolomics, and peptide analysis.
Abstract: This document provides a comprehensive guide to the derivatization of thiol-containing peptides using 5-(bromomethyl)isoquinoline hydrobromide (5-BMIQ). Thiol groups, particularly the sulfhydryl side chain of cysteine, are critical to peptide structure and function but often require derivatization for sensitive and specific detection. This protocol details a robust method for S-alkylation of thiols with 5-BMIQ, converting the peptide into a highly fluorescent and readily ionizable derivative. This modification significantly enhances detection limits in High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and improves signal intensity in Mass Spectrometry (MS). We provide a detailed, step-by-step protocol, explain the underlying chemical principles, and offer guidance for subsequent analysis and troubleshooting.
Principle of Derivatization
The derivatization of peptides with 5-(bromomethyl)isoquinoline is a specific and efficient method for labeling cysteine residues. The core of this method is a nucleophilic substitution (SN2) reaction.
The Chemistry of S-Alkylation
The sulfhydryl group (-SH) of a cysteine residue is weakly acidic, with a pKa typically ranging from 8.3 to 8.6. In a slightly alkaline environment (pH > 7.5), this group deprotonates to form a highly nucleophilic thiolate anion (-S⁻).[1][2] This thiolate readily attacks the electrophilic carbon of the bromomethyl group on the isoquinoline molecule. The bromide ion serves as an excellent leaving group, resulting in the formation of a stable thioether bond.[3]
This reaction is highly specific to thiols under the recommended pH conditions. Other potential nucleophiles within a peptide, such as the ε-amino group of lysine or the N-terminal α-amino group, are predominantly protonated and thus significantly less reactive.[1]
Advantages of the 5-Isoquinolylmethyl Moiety
The resulting 5-isoquinolylmethyl-thioether adduct offers two major analytical advantages:
-
Fluorescence: The isoquinoline ring system is an intrinsic fluorophore, allowing for highly sensitive detection using a fluorescence detector after chromatographic separation.[4] This is particularly advantageous for quantifying low-abundance peptides.
-
Mass Spectrometry Enhancement: The isoquinoline moiety contains a nitrogen atom that can be readily protonated, imparting a stable positive charge to the peptide. This can enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to improved signal-to-noise ratios.
Materials and Reagents
-
Peptide Sample: Purified thiol-containing peptide (e.g., Glutathione, or custom synthesized peptide).
-
Derivatization Reagent: this compound (5-BMIQ).
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine hydrochloride (TCEP). Note: TCEP is recommended as it does not contain a thiol and will not compete with the labeling reaction.[2][5]
-
Reaction Buffer: 100 mM Ammonium Bicarbonate or 100 mM Sodium Borate buffer, pH adjusted to 8.0.
-
Reagent Solvent: Anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).
-
Quenching Reagent: 2-Mercaptoethanol (BME) or Dithiothreitol (DTT).
-
HPLC Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid (FA) in HPLC-grade water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA or FA in HPLC-grade Acetonitrile.
-
Equipment:
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermomixer or water bath
-
HPLC system with Fluorescence and/or Mass Spectrometry detectors
-
Reversed-phase C18 HPLC column (e.g., 2.1 or 4.6 mm ID, 3.5 or 1.8 µm particle size)
-
Microcentrifuge tubes
-
Detailed Derivatization Protocol
This protocol is optimized for a reaction volume of 100 µL. Adjust volumes proportionally for different scales.
Step 1: Peptide Sample Preparation (Disulfide Reduction)
-
Rationale: Peptides can form intermolecular or intramolecular disulfide bonds via oxidation. These must be reduced to free thiols to make them available for derivatization.
-
Prepare a 1 mg/mL stock solution of your peptide in the Reaction Buffer (pH 8.0).
-
If the presence of disulfide bonds is suspected or known, add TCEP from a 10 mM stock solution to a final concentration of 1-2 mM (a 2-5 fold molar excess over peptide thiol concentration).
-
Incubate at 37 °C for 30 minutes. This reduction step can often be performed immediately prior to derivatization in the same tube.[2]
Step 2: Derivatization Reagent Preparation
-
Rationale: 5-BMIQ is light-sensitive and moisture-sensitive. Prepare this solution immediately before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous ACN or DMSO. For example, weigh ~2.9 mg of 5-BMIQ HBr (MW: 288.04 g/mol ) and dissolve in 1 mL of solvent.
Step 3: Labeling Reaction
-
Rationale: A molar excess of the labeling reagent ensures the reaction proceeds to completion. The reaction is performed in the dark to prevent photodegradation of the fluorophore. The slightly alkaline pH is critical for activating the thiol group.[1]
-
To 50 µL of the peptide solution (from Step 1), add the 5-BMIQ stock solution to achieve a 10-fold molar excess of reagent over thiol groups.
-
Example Calculation: For a 1 mM peptide solution (50 µL = 50 nmol peptide), you need 500 nmol of 5-BMIQ. From a 10 mM stock, this would be 50 µL. Adjust volumes and concentrations as needed, ensuring the final organic solvent concentration does not exceed 50% to prevent peptide precipitation.
-
-
Vortex the mixture gently.
-
Incubate the reaction for 60 minutes at room temperature (20-25 °C) in the dark.
Step 4: Quenching the Reaction
-
Rationale: Excess, unreacted 5-BMIQ is highly reactive and fluorescent, and will interfere with analysis. A quenching agent with a thiol group is added to consume the remaining reagent.
-
Add a quenching reagent (e.g., DTT or BME) to a final concentration that is at least 5-fold higher than the initial concentration of 5-BMIQ.
-
Incubate for an additional 15 minutes at room temperature. The sample is now ready for analysis.
| Parameter | Recommended Value | Rationale |
| pH | 7.6 - 8.5 | Optimal for thiolate anion formation, ensuring high nucleophilicity.[1][6] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction; higher temperatures may increase side reactions. |
| Time | 60 minutes | Typically sufficient for complete reaction with a 10x excess of reagent.[1] |
| Reagent Molar Excess | 10-fold over thiol groups | Drives the reaction to completion. May be optimized (5x to 20x). |
| Light Conditions | Dark | Protects the isoquinoline fluorophore from photobleaching. |
Analytical Workflow
The derivatized peptide can be analyzed by HPLC with fluorescence and/or mass spectrometry detection.
RP-HPLC with Fluorescence Detection
-
Column: Standard C18 reversed-phase column.
-
Mobile Phases:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: A typical gradient would be 5% to 60% B over 30 minutes, but this must be optimized for the specific peptide.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: ~330 nm
-
Emission Wavelength: ~390 nm
-
Note: These are typical wavelengths for isoquinoline derivatives. Optimal wavelengths should be determined empirically by scanning the derivatized peptide peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive method for confirming successful derivatization.[7][8]
-
Mass Shift: The covalent addition of the 5-isoquinolylmethyl moiety results in a specific monoisotopic mass increase of +155.0735 Da . Monitor the extracted ion chromatogram (XIC) for the theoretical m/z of the derivatized peptide to confirm its presence.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification.[9] In collision-induced dissociation (CID), the peptide backbone will fragment to produce characteristic b- and y-ions. The fragment ion containing the cysteine residue will show the +155.0735 Da mass shift, confirming the location of the label.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Peak | 1. Incomplete disulfide reduction.2. Reaction pH is too low.3. Degraded 5-BMIQ reagent. | 1. Increase TCEP concentration or incubation time.2. Verify buffer pH is between 7.6-8.5.3. Prepare fresh 5-BMIQ solution in anhydrous solvent. |
| Multiple Product Peaks | 1. Incomplete derivatization.2. Side reactions (e.g., with Lysine) due to excessively high pH (>9).3. Peptide degradation. | 1. Increase reagent excess or reaction time.2. Lower the reaction pH to ~8.0.3. Ensure reaction conditions are mild; avoid high temperatures. |
| High Fluorescent Baseline | Incomplete quenching of excess 5-BMIQ. | Increase concentration of quenching reagent (DTT/BME) and/or quenching time. Ensure good chromatographic separation between the quenched reagent and the labeled peptide. |
| MS Signal is Poor | 1. Low derivatization yield.2. Ion suppression from buffer salts or TFA.3. Incorrect m/z targeted. | 1. Optimize the derivatization protocol.2. Use a volatile buffer (Ammonium Bicarbonate) and use Formic Acid instead of TFA in mobile phases.3. Recalculate the theoretical mass of the derivatized peptide for all expected charge states. |
Conclusion
Derivatization with this compound is a highly effective strategy for the sensitive and specific analysis of thiol-containing peptides. The stable thioether linkage and the favorable analytical properties of the isoquinoline tag provide significant advantages for detection by both HPLC-FLD and LC-MS. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably label cysteine-containing peptides to facilitate their quantification and characterization in complex biological samples.
References
- 1. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. hahnlab.com [hahnlab.com]
- 6. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Visualizing the Dance of Life: A Guide to Isoquinoline Probes in Cellular Imaging
For researchers, scientists, and drug development professionals, the ability to peer inside a living cell and observe its intricate processes in real-time is paramount. Isoquinoline-based fluorescent probes have emerged as powerful tools in this endeavor, offering a versatile scaffold for the design of sensors that illuminate a range of cellular activities. Their inherent photophysical properties, coupled with the potential for chemical modification, allow for the targeted visualization of organelles and the dynamic tracking of key physiological parameters.[1]
This guide provides an in-depth exploration of the application of isoquinoline probes in cellular imaging. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental design, offering insights to empower researchers to not only apply these techniques but also to adapt and innovate within their own experimental contexts.
The Isoquinoline Scaffold: A Versatile Platform for Cellular Probes
The isoquinoline core, a bicyclic aromatic heterocycle, provides a robust foundation for the development of fluorescent probes. Its electron-rich nature and planar structure are conducive to favorable photophysical properties, including strong absorption and emission in the visible spectrum.[1] Furthermore, the isoquinoline ring system can be readily functionalized at various positions, allowing for the fine-tuning of its spectral characteristics and the introduction of targeting moieties for specific cellular compartments or analytes.[2]
Application I: Monitoring Mitochondrial Viscosity
Mitochondria, the powerhouses of the cell, are dynamic organelles with a highly viscous internal environment essential for their function. Aberrant changes in mitochondrial viscosity have been linked to various pathological conditions, including cancer and neurodegenerative diseases. Isoquinoline-based molecular rotors are particularly well-suited for monitoring these changes.
The Science Behind Viscosity-Sensing Probes
The fluorescence of molecular rotors is highly sensitive to the viscosity of their surrounding environment. In low-viscosity environments, the probe can undergo non-radiative decay through intramolecular rotation, resulting in weak fluorescence. However, in a viscous medium like the mitochondrial matrix, this rotation is restricted, forcing the probe to release its absorbed energy as fluorescence. This "turn-on" fluorescence provides a direct and quantifiable measure of viscosity.
Protocol: Live-Cell Imaging of Mitochondrial Viscosity
This protocol provides a general framework for using a mitochondria-targeted isoquinoline viscosity probe.
Materials:
-
Mitochondria-targeted isoquinoline viscosity probe (e.g., those described in recent literature)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal laser scanning microscope with environmental chamber (37°C, 5% CO₂)
-
High-quality glass-bottom imaging dishes or plates
-
Cells of interest (e.g., HeLa, SH-SY5Y)
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. This minimizes stress from overcrowding and ensures clear visualization of individual cells.
-
Allow cells to adhere and grow for at least 24 hours in a standard cell culture incubator.
-
-
Probe Preparation and Staining:
-
Prepare a stock solution of the isoquinoline viscosity probe in anhydrous DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the final working concentration (typically 1-10 µM, but this should be optimized for each probe and cell line).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined experimentally to allow for sufficient probe accumulation in the mitochondria while minimizing off-target staining.
-
-
Washing and Imaging:
-
After incubation, gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any excess, unbound probe.[3]
-
Add fresh, pre-warmed imaging medium to the cells.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 10 minutes before imaging.
-
-
Image Acquisition:
-
Excite the probe at its optimal excitation wavelength and collect the emission signal using the appropriate filter set. These parameters will be specific to the particular isoquinoline probe being used.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[4]
-
Acquire images of both control and treated cells to observe any changes in mitochondrial viscosity.
-
Application II: Visualizing Lysosomal pH Dynamics
Lysosomes are acidic organelles crucial for cellular degradation and recycling pathways. Their acidic internal pH is maintained by a proton pump and is vital for the function of lysosomal enzymes. Isoquinoline-based pH probes can be designed to exhibit pH-dependent fluorescence, making them excellent tools for monitoring lysosomal pH.[5]
The Science Behind pH-Sensing Probes
Many isoquinoline-based pH probes operate on the principle of photoinduced electron transfer (PET). In a neutral or alkaline environment, an electron-donating group on the probe can transfer an electron to the excited fluorophore, quenching its fluorescence. In an acidic environment, such as the lysosome, this electron-donating group becomes protonated, inhibiting PET and leading to a "turn-on" of fluorescence.[6]
Protocol: Live-Cell Imaging of Lysosomal pH
This protocol outlines the use of a lysosome-targeted isoquinoline pH probe.
Materials:
-
Lysosome-targeted isoquinoline pH probe
-
Live-cell imaging medium
-
Confocal laser scanning microscope with an environmental chamber
-
Glass-bottom imaging dishes
-
Cells of interest
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture cells on glass-bottom dishes to 50-70% confluency.
-
-
Probe Loading:
-
Prepare a working solution of the isoquinoline pH probe in pre-warmed, serum-free medium (typically 1-5 µM).
-
Wash cells once with pre-warmed PBS.
-
Incubate cells with the probe solution for 20-40 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells twice with pre-warmed imaging medium.
-
Add fresh imaging medium to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission settings for the probe.
-
-
Data Analysis:
-
Quantify the fluorescence intensity within the lysosomes of control and treated cells. An increase or decrease in fluorescence will correspond to a change in lysosomal pH, depending on the specific probe's mechanism.
-
Application III: Imaging Lipid Droplets
Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Their dysregulation is associated with metabolic diseases. Certain isoquinoline derivatives exhibit lipophilic properties and strong fluorescence, making them suitable for staining and tracking lipid droplets in live cells.[7]
The Science Behind Lipophilic Probes
Lipid droplet probes are typically hydrophobic molecules that preferentially partition into the neutral lipid core of these organelles. The nonpolar environment of the lipid droplet can enhance the fluorescence quantum yield of some isoquinoline probes, leading to bright and specific staining.
Protocol: Staining Lipid Droplets in Live Cells
Materials:
-
Lipophilic isoquinoline probe
-
Live-cell imaging medium
-
Confocal microscope
-
Glass-bottom imaging dishes
-
Cells of interest
Step-by-Step Methodology:
-
Cell Culture:
-
Grow cells on glass-bottom dishes to the desired confluency.
-
-
Probe Staining:
-
Prepare a working solution of the lipophilic isoquinoline probe in pre-warmed medium (typically 0.5-2 µM).
-
Incubate the cells with the probe solution for 15-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells once with pre-warmed PBS.
-
Add fresh imaging medium.
-
Image the cells using a confocal microscope, capturing the fluorescence from the stained lipid droplets.
-
Data Presentation and Troubleshooting
Quantitative Data Summary
| Probe Type | Analyte/Organelle | Typical Concentration | Incubation Time | Excitation (nm) | Emission (nm) |
| Viscosity Rotor | Mitochondrial Viscosity | 1-10 µM | 15-30 min | ~405-488 | ~500-600 |
| pH Sensor | Lysosomal pH | 1-5 µM | 20-40 min | ~488-561 | ~520-650 |
| Lipophilic Stain | Lipid Droplets | 0.5-2 µM | 15-30 min | ~405-488 | ~450-550 |
Note: The spectral properties are generalized and will vary depending on the specific isoquinoline derivative.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Weak or No Signal | - Incorrect filter set - Probe concentration too low - Insufficient incubation time | - Verify microscope filter compatibility with probe spectra - Optimize probe concentration and incubation time |
| High Background | - Probe concentration too high - Inadequate washing | - Decrease probe concentration - Increase the number and duration of wash steps[4] |
| Phototoxicity/Bleaching | - Excessive laser power - Long exposure times | - Use the lowest possible laser power - Minimize exposure time and frequency of image acquisition[3] |
Conclusion
Isoquinoline-based fluorescent probes represent a dynamic and expanding field in cellular imaging. Their versatility allows for the development of tailored tools to investigate a wide array of cellular processes with high spatial and temporal resolution. By understanding the underlying principles of probe design and function, researchers can effectively harness the power of these molecules to gain deeper insights into the complex and fascinating world of the living cell.
References
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 5. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of activity-based probes to the study of enzymes involved in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)isoquinoline Hydrobromide
Introduction: The Versatility of the Isoquinoline Scaffold in Modern Chemistry
The isoquinoline nucleus is a privileged structural motif, prominently featured in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives are integral to the development of pharmaceuticals, including anesthetics, antihypertensive agents, and vasodilators.[3] The functionalization of the isoquinoline core is therefore a critical endeavor in medicinal chemistry and drug discovery. 5-(Bromomethyl)isoquinoline hydrobromide serves as a highly versatile and reactive starting material for introducing a wide range of functionalities at the 5-position, enabling the exploration of novel chemical space and the generation of diverse compound libraries.[3]
This technical guide provides a comprehensive overview of the experimental setup for nucleophilic substitution reactions with this compound. We will delve into the mechanistic rationale behind experimental choices, provide detailed, step-by-step protocols for key transformations, and offer insights into the purification of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
Mechanistic Considerations: A Duality of Pathways
The reactivity of this compound is primarily dictated by the benzylic-like nature of the bromomethyl group. This structural feature allows for nucleophilic substitution to proceed via two potential mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The prevailing mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
-
The SN2 Pathway: This concerted mechanism involves the direct backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway.[4]
-
The SN1 Pathway: This stepwise mechanism proceeds through the formation of a resonance-stabilized benzylic carbocation intermediate. The planarity of this carbocation allows for the nucleophile to attack from either face, leading to a racemic mixture if the starting material were chiral. Weak nucleophiles and polar protic solvents promote the SN1 pathway.[5]
Due to the ability to form a relatively stable carbocation, 5-(bromomethyl)isoquinoline can react via both pathways, and in some cases, a mixture of both mechanisms may be operative. Careful control of reaction conditions is therefore crucial to achieve the desired outcome.
The Role of the Hydrobromide Salt
5-(Bromomethyl)isoquinoline is often supplied as its hydrobromide salt to enhance its stability and solubility in polar solvents. However, the presence of the hydrobromide has important implications for the reaction setup. The isoquinoline nitrogen is protonated, rendering it non-nucleophilic and preventing potential side reactions. Crucially, a base is required in the reaction mixture to neutralize the hydrobromic acid and liberate the free base form of the isoquinoline, which is the reactive species. The choice of base is critical and depends on the specific reaction conditions and the nature of the nucleophile.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions with this compound.
Protocol 1: Synthesis of 5-(Aminomethyl)isoquinolines
This protocol details the reaction with a primary or secondary amine to form the corresponding 5-(aminomethyl)isoquinoline derivative.
Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-(Bromomethyl)isoquinoline Hydrobromide (BrIQ) for High-Sensitivity HPLC-LIF Detection of Carboxylic Acids
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the use of 5-(Bromomethyl)isoquinoline hydrobromide (BrIQ) as a pre-column derivatizing agent for the sensitive and selective analysis of carboxylic acids using High-Performance Liquid Chromatography with Laser-Induced Fluorescence (HPLC-LIF) detection. We delve into the underlying chemical principles, provide a detailed, field-tested protocol for derivatization, and outline a robust methodology for subsequent HPLC-LIF analysis and method validation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to achieve ultra-trace level quantification of analytes that lack a native fluorophore, such as fatty acids, bile acids, and other carboxyl-containing pharmaceuticals and metabolites.
Introduction: The Imperative for Derivatization in HPLC
In the landscape of analytical chemistry, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of complex mixtures. However, the utility of common detection methods, such as UV-Vis absorbance, is often limited by the analyte's intrinsic physicochemical properties. Many biologically and pharmaceutically significant molecules, particularly those containing carboxylic acid functional groups, lack a strong chromophore, rendering them difficult to detect at the low concentrations required for modern research.[1]
Pre-column derivatization addresses this challenge by covalently attaching a molecule—a "tag"—with desirable detection properties to the analyte.[2] This process not only enhances detector response but can also improve the chromatographic properties of the analyte. For ultimate sensitivity, fluorescence detection is a premier choice due to its inherent selectivity and low background signal compared to absorbance detection.[3] When coupled with a high-intensity laser as the excitation source (LIF), detection limits can be pushed into the femtomole range and beyond.[4]
This compound (BrIQ) emerges as a potent derivatizing agent for this purpose. Its isoquinoline core is a well-characterized fluorophore, and the reactive bromomethyl group provides an efficient handle for covalently tagging nucleophilic functional groups, most notably the carboxylate anion.[5] This guide will elucidate the power of BrIQ in unlocking high-sensitivity analysis for a broad range of challenging analytes.
Chemical Principles and Mechanism
The versatility of BrIQ as a derivatizing agent is rooted in the high reactivity of its benzylic bromide. The core of the derivatization strategy is a classic nucleophilic substitution reaction (specifically, an SN2 reaction), where the carboxylate anion of the analyte acts as the nucleophile.
2.1. The Derivatization Reaction
The reaction proceeds in a non-aqueous environment, facilitated by a weak base and a phase-transfer catalyst.
-
Deprotonation: A mild base, such as potassium carbonate (K₂CO₃), deprotonates the carboxylic acid (R-COOH) to form the more nucleophilic carboxylate anion (R-COO⁻).
-
Catalysis: A crown ether, typically 18-crown-6, is employed to sequester the potassium cation (K⁺).[6] This sequestration enhances the "nakedness" and, therefore, the nucleophilicity of the carboxylate anion in the organic solvent, dramatically accelerating the reaction.[7]
-
Nucleophilic Attack: The activated carboxylate anion attacks the electrophilic methylene carbon of the bromomethyl group on BrIQ. This displaces the bromide, which is an excellent leaving group, forming a stable, highly fluorescent isoquinolyl-methyl ester derivative.[5]
2.2. Visualizing the Mechanism
The following diagram illustrates the key steps of the crown ether-catalyzed derivatization of a carboxylic acid with BrIQ.
Caption: Crown ether-catalyzed derivatization mechanism.
Materials, Reagents, and Safety
3.1. Equipment
-
HPLC system with a fluorescence or LIF detector
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Autosampler vials with inserts
3.2. Reagents and Solvents
-
This compound (BrIQ), ≥95% purity[6]
-
Analyte(s) of interest (e.g., Palmitic Acid as a model)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
18-Crown-6
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC or Milli-Q grade
-
Formic Acid or Trifluoroacetic Acid (TFA), for mobile phase modification
3.3. Safety Precautions
-
This compound is a potential irritant and lachrymator. Handle this reagent exclusively in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[8][9]
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]
-
Consult the Safety Data Sheet (SDS) for BrIQ and all other chemicals before use for comprehensive handling, storage, and disposal information.[8]
Detailed Experimental Protocol
This protocol provides a robust starting point for the derivatization of a model carboxylic acid. Optimization of parameters such as reaction time, temperature, and reagent ratios is recommended for each specific analyte to achieve maximum yield.[11]
4.1. Preparation of Stock Solutions
-
BrIQ Reagent Solution (10 mM): Accurately weigh 3.02 mg of BrIQ (MW: 301.88 g/mol ) and dissolve in 1.0 mL of ACN. This solution should be prepared fresh daily and protected from light.
-
Catalyst Solution (10 mM): Accurately weigh 2.64 mg of 18-Crown-6 and dissolve in 1.0 mL of ACN.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of your analyte (e.g., palmitic acid) in ACN. Further serial dilutions should be made from this stock to prepare calibration standards.
4.2. Derivatization Procedure
-
Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of the analyte standard or sample solution (dissolved in ACN).
-
Add Reagents: Add 100 µL of the 10 mM BrIQ Reagent Solution and 50 µL of the 10 mM Catalyst Solution.
-
Add Base: Add approximately 5 mg of anhydrous potassium carbonate powder.
-
React: Vortex the mixture vigorously for 30 seconds. Place the sealed tube in a heating block set to 60°C for 45 minutes. The conditions are analogous to those used for similar alkyl halide derivatizations.[11]
-
Quench/Cool: After incubation, remove the tube and allow it to cool to room temperature.
-
Prepare for Injection: Centrifuge the tube at 10,000 x g for 5 minutes to pellet the potassium carbonate and any other insoluble material. Carefully transfer the supernatant to an autosampler vial, filtering through a 0.22 µm syringe filter if necessary.
4.3. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
HPLC-LIF Analysis
The separation of the derivatized analyte from excess reagent and byproducts is critical. Reversed-phase chromatography is ideally suited for this purpose.
5.1. LIF Detector Settings
The isoquinoline moiety provides the fluorescence necessary for detection. Based on spectroscopic data of isoquinoline and its derivatives, optimal starting wavelengths are:
-
Excitation (λex): ~320 nm
-
Emission (λem): ~390 nm
These values are derived from the typical fluorescence spectra of isoquinoline compounds and should be optimized empirically by scanning the excitation and emission spectra of the derivatized analyte to maximize the signal-to-noise ratio.[1][4][11]
5.2. Chromatographic Conditions
The following table provides a validated starting point for the chromatographic separation.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Small particle size enhances resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for acidic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN is a strong organic solvent suitable for eluting the derivative. |
| Gradient | 50% B to 95% B over 10 min | A gradient is necessary to elute the hydrophobic derivative while separating it from the more polar, unreacted BrIQ. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves peak symmetry and run-to-run reproducibility. |
| Injection Vol. | 5 µL | Small volume is suitable for high-efficiency columns. |
Method Validation and Performance
A robust analytical method must be validated to ensure it is fit for its intended purpose.[12] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).
6.1. Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., reagent, byproducts, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank sample.
-
Linearity: A linear relationship between the detector response and the concentration of the analyte over a defined range. A minimum of 5 concentration levels is recommended, and the correlation coefficient (r²) should typically be >0.995.
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the measured value to the true value. Assessed by spike-recovery experiments in a representative matrix.
-
Precision: The degree of scatter between a series of measurements. Evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-assay precision): Analysis performed by different analysts on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected. Often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.
6.2. Expected Performance Characteristics
The use of BrIQ as a derivatizing agent with LIF detection is expected to yield excellent sensitivity. The table below summarizes typical performance metrics that can be achieved.
| Performance Metric | Expected Value |
| Linearity (r²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
| LOD | 10 - 100 fmol on-column |
| LOQ | 30 - 300 fmol on-column |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | 1. Inactive BrIQ reagent (hydrolyzed).2. Insufficient base or wet reagents.3. Incorrect reaction temperature/time. | 1. Prepare fresh BrIQ solution daily.2. Use anhydrous K₂CO₃ and HPLC-grade solvents.3. Optimize reaction conditions for your specific analyte. |
| High Background Signal | 1. Contaminated solvents or reagents.2. Sub-optimal fluorescence wavelengths. | 1. Use high-purity, HPLC-grade solvents.2. Empirically determine optimal λex and λem for the derivative. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions on the column.2. pH of the mobile phase is too high. | 1. Ensure mobile phase is acidified (e.g., 0.1% FA or TFA).2. Try a different column chemistry (e.g., phenyl-hexyl). |
| Multiple Derivative Peaks | 1. Side reactions or degradation of the derivative.2. Isomer formation. | 1. Reduce reaction temperature or time.2. Check for isomeric forms of the analyte. Ensure chromatographic separation is adequate. |
Conclusion
This compound is a highly effective derivatizing agent for the HPLC-LIF analysis of carboxylic acids. The straightforward, robust derivatization protocol transforms non-fluorescent analytes into highly fluorescent esters, enabling their quantification at ultra-trace levels. The principles and protocols detailed in this guide provide a comprehensive foundation for developing and validating high-sensitivity analytical methods, empowering researchers to measure previously undetectable carboxyl-containing compounds in a wide array of complex matrices.
References
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jetir.org [jetir.org]
- 8. iipseries.org [iipseries.org]
- 9. Use of the fluorescent dye tetramethylrhodamine methyl ester perchlorate for mitochondrial membrane potential assessment in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to optimize reaction conditions for 5-(Bromomethyl)isoquinoline hydrobromide
An essential reagent in medicinal chemistry and organic synthesis, 5-(Bromomethyl)isoquinoline hydrobromide serves as a versatile building block for introducing the isoquinoline moiety into a wide range of molecules.[1] Its utility is particularly pronounced in the development of novel pharmaceutical agents, including those for neurological disorders, and in the creation of fluorescent probes.[1] The reactivity of the bromomethyl group, where bromine acts as an excellent leaving group, makes this compound highly susceptible to nucleophilic substitution, enabling the facile attachment of amines, thiols, and alkoxides.[2]
However, its hydrobromide salt form, while enhancing solubility in polar solvents, introduces specific challenges that require careful consideration to achieve optimal reaction outcomes.[1][2] This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and optimizing reaction conditions for this valuable synthetic intermediate.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield is a frequent issue stemming from multiple factors throughout the experimental workflow. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Material: Ensure the this compound is of high purity (≥95%).[1] Impurities from its synthesis, such as the starting material 5-methylisoquinoline or over-brominated species, can lead to side reactions. Consider purification by recrystallization if purity is questionable.[2]
-
Base Stoichiometry: A critical error is using only one equivalent of base. The hydrobromide salt requires one equivalent of base for neutralization before a second equivalent can deprotonate the nucleophile (in the case of amines or thiols). Therefore, a minimum of 2.2 equivalents of base is recommended for most nucleophilic substitution reactions. For weaker nucleophiles, a stronger base or a slight excess may be necessary.[3]
-
Moisture: The presence of water can hydrolyze the bromomethyl group to the corresponding alcohol, a common side product. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents.[4]
-
-
Reaction Conditions:
-
Inadequate Temperature: Many N-alkylation or O-alkylation reactions require heating to proceed at a reasonable rate.[3] If the reaction is sluggish at room temperature, gradually increase the heat and monitor the progress by TLC or LC-MS. Be cautious of excessive heat, which can promote decomposition or elimination side reactions.
-
Poor Solubility: The hydrobromide salt has good solubility in polar solvents like DMF and DMSO, but the freebase may be less soluble.[1][2] Ensure all reactants are fully dissolved at the reaction temperature to maintain a homogeneous reaction mixture.[5] If solubility is an issue, consider a different solvent system.
-
-
Workup and Purification Losses:
-
Incomplete Extraction: The product, containing the basic isoquinoline nitrogen, may have some solubility in the aqueous phase, especially under acidic conditions. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent.
-
Adsorption on Silica Gel: The basic nitrogen of the isoquinoline ring can strongly adhere to acidic silica gel during column chromatography, leading to streaking and poor recovery. To mitigate this, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).
-
Careless Transfers: A surprising amount of product can be lost during transfers between flasks, on the drying agent, or in the separatory funnel. Always rinse glassware, drying agents, and funnels with the workup solvent to recover all material.[4]
-
Troubleshooting Flowchart for Low Yield
Q2: My reaction produces multiple spots on TLC, and the desired product is difficult to isolate. What are the likely side reactions?
The formation of multiple products indicates competing reaction pathways or product instability.
Common Side Reactions:
-
Over-alkylation (for Primary/Secondary Amines): The newly formed secondary or tertiary amine product can still be nucleophilic and react with another molecule of 5-(bromomethyl)isoquinoline, leading to di- or tri-alkylation.
-
Solution: Use a significant excess of the starting amine nucleophile to favor mono-alkylation statistically. Alternatively, a competitive deprotonation/protonation strategy can be employed where the newly formed, more basic secondary amine product remains protonated and unreactive.[6]
-
-
Elimination: Although less common for benzylic bromides, the use of a strong, sterically hindered base (e.g., potassium tert-butoxide) at elevated temperatures can promote elimination to form a vinylisoquinoline species, especially if the nucleophile is weak.
-
Solution: Use a non-hindered base like potassium or cesium carbonate. If a strong base is required, consider sodium hydride.[3]
-
-
Reaction with Solvent: In nucleophilic solvents like alcohols, solvolysis can occur, leading to the formation of an ether byproduct. When using DMF at high temperatures, decomposition can occur.[5]
-
Solution: Choose a non-nucleophilic, polar aprotic solvent such as acetonitrile (ACN) or DMSO.[3]
-
Q3: The reaction seems to stall before all the starting material is consumed. What should I do?
A stalled reaction typically points to a deactivated reagent or insufficient driving force.
Troubleshooting Steps:
-
Check the Base: The base may be too weak to effectively deprotonate the nucleophile, or it may be of poor quality (e.g., hydrated potassium carbonate). If the reaction stalls, consider adding more base or switching to a stronger, non-nucleophilic base like cesium carbonate or sodium hydride.[3]
-
Re-evaluate Temperature: The reaction may have a higher activation energy than anticipated. Gradually increase the temperature by 10-20 °C and continue to monitor.
-
In Situ Iodide Formation: Bromides are good leaving groups, but iodides are even better. Adding a catalytic amount (0.1 eq.) of potassium iodide (KI) or sodium iodide (NaI) can generate the more reactive 5-(iodomethyl)isoquinoline in situ via the Finkelstein reaction, which can significantly accelerate the reaction.[5]
Frequently Asked Questions (FAQs)
Q1: What are the proper storage and handling procedures for this compound?
Proper storage is critical to maintain the reagent's integrity.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 0-8 °C.[1] Some suppliers recommend storage at -20 °C.[7] Protect from moisture and light.
-
Handling: This compound is a skin and eye irritant.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid creating dust.
Q2: What are the best solvents for reactions involving this compound?
The choice of solvent is crucial for both solubility and reactivity.
| Solvent Type | Recommended Solvents | Use Case & Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN) | Primary Choice for Sₙ2. These solvents are generally effective for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[3] The hydrobromide salt is also readily soluble in them.[1] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good for moderate temperatures. Can be used but may offer lower solubility for the salt form compared to DMF or DMSO. Requires a fully anhydrous grade. |
| Alcohols | Ethanol, Isopropanol | Use with caution. Can act as competing nucleophiles, leading to O-alkylation byproducts. Generally not recommended unless the alcohol itself is the intended reactant. |
| Halogenated | Dichloromethane (DCM) | Limited utility. Often a poor solvent for the hydrobromide salt and less effective at promoting Sₙ2 reactions compared to polar aprotic options. |
Q3: How do I choose the right base for my nucleophilic substitution reaction?
The base must be strong enough to deprotonate the nucleophile without causing unwanted side reactions.
| Base | Type | Recommended For | Considerations |
| Potassium Carbonate (K₂CO₃) | Mild, Inorganic | Amine and Thiol Alkylation | Standard, cost-effective choice. Must be finely powdered and anhydrous for best results.[3] |
| Cesium Carbonate (Cs₂CO₃) | Mild, Inorganic | Amine and Phenol Alkylation | More soluble and often more effective than K₂CO₃, especially for less reactive systems.[3] |
| Triethylamine (TEA), DIPEA | Organic Amine | General Purpose | Can act as both a base and a nucleophile, potentially leading to quaternary ammonium salt byproducts. Best used as an acid scavenger.[3] |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Alcohols, less reactive amines | Highly effective but requires careful handling under an inert atmosphere. Reacts violently with water.[3] |
Q4: What are the best methods for monitoring the reaction's progress?
Real-time monitoring is essential to determine the reaction endpoint and prevent the formation of degradation products.[4]
-
Thin-Layer Chromatography (TLC): The most common and convenient method. Spot the starting material, the nucleophile, and the reaction mixture on the same plate. The reaction is complete when the spot for 5-(bromomethyl)isoquinoline disappears. A typical eluent system is a mixture of ethyl acetate and hexanes.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product mass as well as potential byproducts and intermediates. It is highly sensitive and excellent for complex reaction mixtures.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the characteristic singlet for the bromomethyl protons (-CH₂Br) around 4.5-4.75 ppm and the appearance of a new signal for the product's methylene protons.[2]
General Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a validated starting point for optimization.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.2 equivalents) and anhydrous potassium carbonate (2.2 equivalents).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Add this compound (1.0 equivalent) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 50-60 °C.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC until the starting bromomethylisoquinoline spot is no longer visible.
-
Quenching: Cool the reaction to room temperature and quench by slowly adding water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired N-alkylated product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. 1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE | CAS#:337508-56-2 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 5-(Bromomethyl)isoquinoline hydrobromide (BMIQ-HBr) Probes
Welcome to the technical support center for 5-(Bromomethyl)isoquinoline hydrobromide (BMIQ-HBr) fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing your experiments. As Senior Application Scientists, we have compiled our field-proven insights to help you overcome common challenges and enhance the fluorescence signal of your BMIQ-HBr-labeled molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BMIQ-HBr) and how does it work as a fluorescent probe?
A: this compound (BMIQ-HBr) is a fluorescent labeling reagent. It is essentially non-fluorescent in its unbound state but becomes highly fluorescent upon covalent reaction with thiol groups (cysteine residues) in proteins and peptides. The fluorescence is environmentally sensitive, meaning its intensity can change based on the local environment of the labeled molecule.
The core mechanism involves a nucleophilic substitution reaction where the thiol group of a cysteine residue attacks the bromomethyl group of BMIQ, displacing the bromide ion and forming a stable thioether bond. This conjugation event rigidifies the molecular structure, leading to a significant increase in fluorescence quantum yield.
Q2: What are the primary applications of BMIQ-HBr?
A: BMIQ-HBr is primarily used for the sensitive detection and quantification of thiol-containing molecules. Its main applications include:
-
Labeling cysteine residues in proteins and peptides for visualization in electrophoresis or on blots.
-
Studying protein conformation and dynamics, as the fluorescence of the BMIQ adduct is sensitive to the local environment.
-
Quantifying low molecular weight thiols in biological samples.
Q3: What are the optimal spectral properties for BMIQ-HBr conjugates?
A: Once conjugated to a thiol-containing molecule, the BMIQ adduct typically exhibits the following spectral characteristics:
-
Excitation Maximum: ~290-320 nm
-
Emission Maximum: ~390-420 nm
It is crucial to determine the optimal excitation and emission wavelengths for your specific conjugate in your experimental buffer system, as these can be influenced by the local environment.
Troubleshooting Guide: Improving Weak Fluorescence Signals
A weak or non-existent fluorescence signal is one of the most common issues encountered when using BMIQ-HBr. This guide provides a systematic approach to diagnosing and resolving the root cause of this problem.
Workflow for BMIQ-HBr Labeling and Purification
Below is a DOT script visualizing a typical experimental workflow. Understanding this process is key to troubleshooting potential points of failure.
Caption: Experimental workflow for labeling proteins with BMIQ-HBr.
Problem 1: Very Low or No Fluorescence Signal
This issue often points to a fundamental problem in the labeling reaction itself or with the integrity of the reagents.
BMIQ-HBr is susceptible to hydrolysis, especially when exposed to moisture. The bromomethyl group can react with water, rendering the probe incapable of reacting with thiols.
Solutions & Experimental Protocol:
-
Always Use Freshly Prepared Solutions: Prepare BMIQ-HBr stock solutions immediately before use. Do not store stock solutions in aqueous buffers.
-
Use Anhydrous Solvent: Dissolve BMIQ-HBr in an anhydrous (dry) solvent like dimethylformamide (DMF) or acetonitrile.
-
Proper Storage: Store the solid BMIQ-HBr reagent desiccated and protected from light at the recommended temperature (e.g., -20°C).
The labeling reaction is specific to free thiol groups. If the cysteine residues in your protein are involved in disulfide bonds, they will not be available for labeling.
Solutions & Experimental Protocol:
-
Pre-treat with a Reducing Agent: Before labeling, incubate your protein with a reducing agent to break any disulfide bonds.
-
Protocol:
-
Dissolve the protein in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Add a 10- to 20-fold molar excess of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol group that could react with BMIQ-HBr.
-
Incubate for 1 hour at room temperature.
-
Crucially, you must remove the reducing agent before adding BMIQ-HBr. Use a desalting column or dialysis to exchange the buffer. Failure to remove the reducing agent will result in it scavenging the BMIQ-HBr probe.
-
-
The reaction between BMIQ-HBr and a thiol group requires the thiol to be in its deprotonated, thiolate anion (-S⁻) form, which is a much stronger nucleophile. The pKa of cysteine's thiol group is typically around 8.3.
Solutions & Experimental Protocol:
-
Optimize Reaction pH: Perform the labeling reaction at a pH between 7.0 and 8.5. A pH around 8.0 is often a good starting point to ensure a sufficient concentration of the reactive thiolate anion without risking protein denaturation.
-
pH Screening: If the signal is still weak, perform small-scale pilot experiments at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific protein.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low fluorescence signals.
Problem 2: High Background Fluorescence
High background can obscure your true signal, leading to a poor signal-to-noise ratio. This is typically caused by residual, unreacted probe.
Even though unbound BMIQ-HBr is weakly fluorescent, high concentrations of unreacted probe can contribute significantly to background noise.
Solutions & Experimental Protocol:
-
Efficient Purification: Ensure your purification method is adequate for separating your labeled protein from the small molecule probe.
-
Size Exclusion Chromatography (SEC): This is a highly effective method. Choose a resin with an appropriate fractionation range for your protein.
-
Dialysis: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein (e.g., 10-fold smaller). Dialyze against a large volume of buffer for an extended period, with several buffer changes.
-
-
Quench the Reaction: Before purification, add a small molecule thiol like DTT or β-mercaptoethanol in excess to react with any remaining BMIQ-HBr. This makes the subsequent removal of the now-labeled scavenger molecule easier.
Data Summary: Purification Method Comparison
| Purification Method | Pros | Cons | Recommended For |
| Size Exclusion Chromatography | Excellent separation, fast, can be automated | Can dilute the sample, requires specific equipment | High-purity applications, sensitive assays |
| Dialysis | Simple, inexpensive, gentle on proteins | Slow, may not be 100% efficient, sample dilution | Large sample volumes, less stringent purity needs |
| Spin Columns | Fast, convenient for small volumes | Can have lower protein recovery | Rapid, small-scale pilot experiments |
Preventing degradation of 5-(Bromomethyl)isoquinoline hydrobromide during storage
Introduction: Navigating the Stability of a Key Synthetic Intermediate
5-(Bromomethyl)isoquinoline hydrobromide is a pivotal intermediate in the synthesis of a wide array of bioactive molecules and pharmaceutical agents. Its utility is derived from the reactive bromomethyl group, which allows for facile nucleophilic substitution and the introduction of diverse functional moieties onto the isoquinoline scaffold.[1] However, this inherent reactivity also presents a significant challenge: the compound's susceptibility to degradation during storage.
This technical guide is designed for researchers, scientists, and drug development professionals to proactively prevent the degradation of this compound and to troubleshoot potential purity issues. By understanding the mechanisms of degradation and implementing proper storage and handling protocols, users can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific issues you may encounter, providing explanations for the underlying causes and actionable solutions.
Question 1: I've noticed a change in the physical appearance of my this compound (e.g., color change from light brown/grey to a darker or discolored solid). What could be the cause?
Answer: A visible change in color is often the first indicator of chemical degradation. The light brown to grey appearance of the fresh solid can darken due to the formation of minute quantities of degradation products that are often more conjugated or are prone to forming colored polymeric materials.[2]
-
Primary Suspects:
-
Moisture (Hydrolysis): The most common degradation pathway is the reaction with ambient moisture. The benzylic bromide is highly susceptible to nucleophilic attack by water, leading to the formation of 5-(Hydroxymethyl)isoquinoline hydrobromide.
-
Light (Photodegradation): Aromatic bromides can be sensitive to light, which can initiate a free-radical debromination process, yielding 5-methylisoquinoline and other byproducts.[3][4]
-
Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the oxidation of the bromomethyl group to form 5-isoquinolinecarboxaldehyde or 5-isoquinolinecarboxylic acid.[2]
-
-
Immediate Actions:
-
Isolate the material: Prevent further degradation by immediately placing the container in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and storing it in a freezer.
-
Assess Purity: Before using the material in a reaction, it is crucial to determine its purity. Proceed to the "Protocol for Purity Assessment" section for a detailed HPLC methodology.
-
Question 2: My reaction yield is significantly lower than expected, or I'm observing unexpected byproducts in my reaction mixture. Could degraded starting material be the issue?
Answer: Absolutely. Using degraded this compound will directly impact your reaction's success. The presence of impurities means you are starting with a lower molar equivalent of the desired reactant. Furthermore, the degradation products themselves can sometimes interfere with your reaction.
-
Causality Explained:
-
Stoichiometric Imbalance: If, for instance, 15% of your starting material has hydrolyzed to 5-(hydroxymethyl)isoquinoline, you are effectively using 15% less of your key electrophile. This will result in a corresponding decrease in the yield of your desired product.
-
Side Reactions: The hydroxyl group of the hydrolysis impurity can compete in certain reactions (e.g., reacting with an acid chloride if your primary reaction is an N-alkylation), leading to the formation of unwanted byproducts and making purification more complex.
-
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Analyze a sample of your this compound using the HPLC protocol provided below. This will quantify the level of degradation.
-
Purify if Necessary: If the purity is compromised but the degradation is not extensive (e.g., >90% pure), you may be able to purify the material by recrystallization. A common method involves dissolving the compound in a minimal amount of a hot solvent mixture like ethanol/water and allowing it to cool slowly to form pure crystals.[2]
-
Adjust Stoichiometry: If purification is not feasible and the impurity level is known, you can adjust the stoichiometry of your reaction accordingly. However, be mindful of potential side reactions from the impurities.
-
Question 3: How can I confirm the identity of the degradation products?
Answer: Characterizing the impurities is key to understanding the degradation pathway and preventing it in the future. A combination of chromatographic and spectroscopic techniques is recommended.
-
Recommended Analytical Workflow:
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is the most powerful tool for this purpose. You can separate the impurities from the parent compound and obtain their molecular weights.
-
Expected Masses:
-
5-(Bromomethyl)isoquinoline (free base): [M+H]⁺ at m/z 222/224 (characteristic isotopic pattern for bromine).
-
5-(Hydroxymethyl)isoquinoline (hydrolysis product): [M+H]⁺ at m/z 160.
-
5-isoquinolinecarboxaldehyde (oxidation product): [M+H]⁺ at m/z 158.
-
5-isoquinolinecarboxylic acid (oxidation product): [M+H]⁺ at m/z 174.
-
5-methylisoquinoline (debromination product): [M+H]⁺ at m/z 144.
-
-
-
NMR Spectroscopy: If an impurity can be isolated (e.g., via preparative HPLC), ¹H NMR spectroscopy can provide structural confirmation. For example, the methylene protons (-CH₂Br) in the starting material typically appear around 4.5 ppm, whereas the methylene protons of the hydrolysis product (-CH₂OH) would shift to a different chemical shift and may show coupling to the hydroxyl proton.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound must be protected from its primary degradation triggers: moisture, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C or lower (e.g., -20 °C for long-term storage) | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Amber vial or stored in the dark | Prevents light-induced photodegradation. |
| Container | Tightly sealed container | Prevents ingress of atmospheric moisture. |
Q2: Is it necessary to handle this compound in a glovebox?
A2: While not strictly necessary for weighing out small quantities for immediate use, handling in a glovebox or under a stream of inert gas is highly recommended, especially when preparing stock solutions or aliquoting material for long-term storage. This minimizes exposure to atmospheric moisture and oxygen.
Q3: Can I store solutions of this compound?
A3: Storing this compound in solution is generally not recommended due to its reactivity. The hydrobromide salt form enhances solubility in polar solvents, but these same solvents (especially protic ones like methanol or water) can act as nucleophiles and degrade the compound over time.[2] If a solution must be prepared, use a dry, aprotic solvent (e.g., anhydrous DMF or DMSO), prepare it fresh before use, and store it under an inert atmosphere for the shortest possible time.
Q4: My compound arrived as a solid with a greyish tint. Is it already degraded?
A4: Not necessarily. The specified appearance of this compound is often "light brown to grey solid".[2] A slight grey or off-white color is common and does not inherently indicate significant degradation. However, if you have any doubts, or if the material is darker than expected, a purity check via HPLC is always the best practice.
Visualizing Degradation Pathways
The following diagram illustrates the primary chemical pathways through which this compound can degrade. Understanding these pathways is the first step toward prevention.
References
Technical Support Center: Purification Strategies for Products of 5-(Bromomethyl)isoquinoline Hydrobromide Reactions
Welcome to the technical support center for navigating the purification challenges associated with the synthetic derivatives of 5-(bromomethyl)isoquinoline hydrobromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategies effectively.
PART 1: Understanding the Chemistry of Purification
This compound is a highly reactive electrophile, prized for its ability to introduce the isoquinoline moiety into a wide range of molecules through nucleophilic substitution.[1][2] The primary reaction involves the displacement of the bromide by a nucleophile (e.g., an amine, thiol, or alcohol), yielding the desired substituted product. However, the reaction mixture is often a complex matrix of the target compound, unreacted starting materials, byproducts, and residual reagents.
The key to successful purification lies in understanding the distinct chemical properties of these components. The basicity of the isoquinoline nitrogen (pKa of the conjugate acid is ~5.14) is a critical handle that can be exploited for selective extraction and separation.[3]
PART 2: Troubleshooting Your Purification Strategy
Encountering purification roadblocks is a common aspect of organic synthesis. This section provides a logical framework to diagnose and resolve these challenges.
Initial Assessment of the Crude Reaction Mixture
Before embarking on a purification protocol, a preliminary analysis of your crude reaction mixture by Thin Layer Chromatography (TLC) is indispensable. This simple step can provide a wealth of information about the composition of your mixture and guide your choice of purification method.
TLC Visualization Techniques for Isoquinoline Derivatives:
-
UV Light (254 nm): Most isoquinoline derivatives are UV active and will appear as dark spots on a fluorescent TLC plate.[4][5]
-
Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will visualize many organic compounds as brown spots.[6][7]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[5]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce colored spots upon heating.[6]
Purification Troubleshooting Flowchart
The following flowchart provides a decision-making guide for selecting an appropriate purification strategy based on your TLC analysis and the nature of your product.
Caption: A flowchart to guide the selection of a purification strategy.
PART 3: Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound reaction products in a question-and-answer format.
Recrystallization
Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point, or when the boiling point of the solvent is higher than the melting point of the solute.
-
Causality: The high concentration of the solute in the hot solvent leads to phase separation into a liquid solute phase instead of crystallization upon cooling.
-
Troubleshooting Steps:
-
Choose a lower-boiling point solvent. A solvent with a boiling point below your compound's melting point is ideal.[8]
-
Use a solvent mixture. Dissolve your compound in a good solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, and then add a miscible "anti-solvent" (e.g., hexanes, water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[8][9]
-
Ensure slow cooling. Rapid cooling can promote oiling out. Insulate the flask to encourage slow crystal growth.
-
Q2: I've tried several solvents, but I can't find a suitable one for recrystallization. What are some good starting points for N-substituted 5-(aminomethyl)isoquinolines?
A2: The polarity of your product will largely dictate the ideal solvent system.
-
Expertise & Experience: For moderately polar N-heterocycles, a mixture of a polar solvent and a non-polar solvent often yields the best results.
-
Recommended Solvent Systems to Screen:
| Solvent System | Polarity | Rationale |
| Ethanol/Water | Polar | Good for compounds with some water solubility.[10] |
| Ethyl Acetate/Hexanes | Intermediate/Non-polar | A versatile system for a wide range of polarities.[9] |
| Isopropanol | Polar | A good alternative to ethanol with a slightly higher boiling point.[8] |
| Toluene | Non-polar | Suitable for less polar derivatives.[8] |
Column Chromatography
Q3: My product is streaking badly on the TLC plate and the column. How can I improve the separation?
A3: Streaking of basic compounds like isoquinoline derivatives on silica gel is a common problem due to strong interactions with the acidic silanol groups on the silica surface.
-
Causality: The basic nitrogen atom of the isoquinoline ring can be protonated by the acidic silica gel, leading to strong adsorption and poor elution.
-
Troubleshooting Steps:
-
Add a basic modifier to your eluent. A small amount of triethylamine (typically 0.1-1%) or ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase. If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[11]
-
Dry-loading the sample. If your compound has poor solubility in the eluent, it can lead to band broadening. Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can improve the resolution.[12]
-
Q4: I have unreacted this compound in my crude product. How can I easily remove it?
A4: Unreacted starting material can often be removed with a simple workup procedure before chromatography.
-
Expertise & Experience: The unreacted benzyl bromide is susceptible to nucleophilic attack.
-
Quenching Protocol:
-
After the reaction is complete, add a small amount of a nucleophilic scavenger like triethylamine or a primary amine to the reaction mixture and stir for 30 minutes at room temperature.[13] This will convert the remaining 5-(bromomethyl)isoquinoline into a more polar and easily separable quaternary ammonium salt or a secondary amine derivative.
-
Alternatively, washing the organic layer with an aqueous solution of a nucleophile like sodium bisulfite can also be effective.
-
Acid-Base Extraction
Q5: How can I use acid-base extraction to purify my N-substituted 5-(aminomethyl)isoquinoline product?
A5: The basicity of the isoquinoline nitrogen provides an excellent handle for purification via acid-base extraction, which separates compounds based on their differing solubilities in acidic and basic aqueous solutions.[14]
-
Causality: The basic nitrogen atom of the isoquinoline can be protonated by an acid to form a water-soluble salt.
-
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Extract with dilute acid: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, while neutral or acidic impurities will remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 1 M NaOH, saturated NaHCO₃) until the solution is basic (pH > 10). This will deprotonate your product, causing it to precipitate or form an oil.
-
Back-extract into an organic solvent: Extract the basified aqueous solution with fresh organic solvent. The purified product will now be in the organic layer.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to obtain your purified product.
-
PART 4: Conclusion
The purification of reaction products derived from this compound requires a systematic approach grounded in the fundamental principles of organic chemistry. By carefully analyzing your crude reaction mixture and understanding the chemical properties of your target molecule and potential impurities, you can select and optimize the most effective purification strategy. This guide provides a starting point for troubleshooting common issues, but remember that each reaction is unique, and empirical optimization is often necessary for achieving high purity and yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: A Researcher's Guide to 5-(Bromomethyl)isoquinoline Hydrobromide
Strategic Minimization of Off-Target Labeling for High-Fidelity Bioconjugation
Welcome to our dedicated technical support resource for 5-(Bromomethyl)isoquinoline hydrobromide. This guide is crafted for the discerning researcher, scientist, and drug development professional who employs this potent fluorescent reagent. Our objective is to empower you with the scientific rationale and practical strategies required to navigate the complexities of bioconjugation, ensuring high-specificity labeling of your target proteins while actively minimizing off-target modifications.
This compound is a thiol-reactive labeling reagent, prized for its ability to covalently attach a fluorescent isoquinoline moiety to cysteine residues within proteins and peptides. This reactivity stems from the electrophilic nature of its bromomethyl group, which readily undergoes nucleophilic attack by the sulfhydryl side chain of cysteine. While this reaction is the cornerstone of its utility, the inherent reactivity of the reagent can also lead to undesired modifications at other nucleophilic sites within a protein, a phenomenon known as off-target labeling. Such non-specific modifications can compromise experimental results by generating heterogeneous conjugates, altering protein structure, and potentially ablating biological function. This guide provides a comprehensive framework for understanding, controlling, and troubleshooting the labeling process to achieve precise and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction mechanism for this compound with a protein?
A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of a deprotonated cysteine residue (thiolate, -S⁻) acts as the nucleophile, attacking the electrophilic methylene carbon of the bromomethyl group. This concerted reaction results in the displacement of the bromide leaving group and the formation of a stable thioether bond, covalently linking the isoquinoline fluorophore to the protein.
Q2: My protein precipitates upon addition of the labeling reagent. What is causing this and how can I prevent it?
A2: Protein precipitation during labeling is a common issue, often arising from the introduction of the hydrophobic isoquinoline moiety onto the protein surface, which can lead to aggregation.[1][2] Another contributing factor is the use of organic solvents like DMSO or DMF to dissolve the reagent. To mitigate this:
-
Optimize the Dye-to-Protein Ratio: Excessive labeling can drastically increase the hydrophobicity of the protein. Start with a lower molar ratio of reagent to protein and incrementally increase it.[2]
-
Control Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10% (v/v). Add the reagent stock solution to the protein solution slowly and with gentle stirring to avoid localized high concentrations.
-
Modify Buffer Conditions: The stability of your protein is highly dependent on the buffer composition. Consider screening different pH values and salt concentrations. The addition of stabilizing agents can also be beneficial.
-
Consider a Different Label: If precipitation persists, switching to a more hydrophilic or sulfonated version of a similar fluorescent dye might be necessary.[3]
Q3: Beyond cysteine, what other amino acid residues are susceptible to off-target labeling?
A3: While cysteine is the primary target, other amino acid residues with nucleophilic side chains can also react, particularly under non-optimal conditions (e.g., high pH, high reagent concentration, long incubation times). These include:
-
Methionine: The sulfur atom in the thioether side chain can be alkylated.[4][5]
-
Histidine: The nitrogen atoms of the imidazole ring are nucleophilic and can be alkylated.[4][6][7]
-
Lysine: The ε-amino group of lysine is a potent nucleophile when deprotonated.[4][6][7]
-
Aspartate and Glutamate: The carboxylate groups can potentially react, although they are generally weaker nucleophiles.[4]
-
Tyrosine: The hydroxyl group of the phenolic side chain can also be a target.[4] The N-terminal α-amino group of the protein is also a potential site for off-target modification.
Troubleshooting Guide: A Systematic Approach to Minimizing Off-Target Labeling
Achieving high specificity in protein labeling is a multi-faceted challenge that requires careful optimization of reaction parameters. This guide provides a structured approach to troubleshooting and minimizing off-target reactions.
Workflow for Optimizing Labeling Specificity
Caption: A systematic workflow for minimizing off-target labeling.
Key Optimization Parameters and Troubleshooting
| Parameter / Issue | Scientific Rationale & Causality | Recommended Action & In-Depth Insight |
| pH Control | The nucleophilicity of amino acid side chains is pH-dependent. Cysteine's thiol group has a pKₐ around 8.5, while lysine's amino group has a pKₐ around 10.5.[4][8] At a pH of 7.0-8.0, a significant fraction of cysteines are in the reactive thiolate form, while most lysines remain protonated and non-nucleophilic. This pH window provides the best selectivity for cysteine over lysine. | Maintain the reaction pH in the range of 7.0 to 8.0. A pH closer to 7.0 will further enhance selectivity, though the reaction rate with cysteine may be slower. Avoid buffers containing primary amines (e.g., Tris), as they will compete for the labeling reagent. Phosphate or HEPES buffers are recommended. |
| Molar Ratio | A high molar excess of the labeling reagent increases the probability of reactions with less nucleophilic, off-target sites. | Start with a 5- to 10-fold molar excess of this compound to protein. If labeling is incomplete, cautiously increase the ratio. The optimal ratio is a balance between labeling efficiency and specificity. |
| Reaction Time and Temperature | Prolonged reaction times and elevated temperatures can drive the reaction towards thermodynamic products, favoring the modification of less reactive sites. | Monitor the reaction progress over time using techniques like HPLC or mass spectrometry. Quench the reaction as soon as the desired degree of labeling for the target cysteine is achieved. Performing the reaction at 4°C can slow down off-target reactions more significantly than the on-target reaction with the more reactive cysteine. |
| Use of Scavengers | After the desired labeling of the target cysteine is complete, any remaining reactive this compound can continue to react with other sites. | Add a "quenching" or "scavenging" reagent to the reaction mixture to consume the excess labeling reagent. Small molecule thiols like L-cysteine, glutathione, or β-mercaptoethanol are effective scavengers.[9][10][11] |
Experimental Protocols
Protocol 1: Optimized Labeling of a Cysteine-Containing Protein
-
Protein Preparation:
-
Ensure the protein is in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5). The buffer must be free of primary amines and reducing agents.
-
If reducing agents like DTT were used, remove them by dialysis or with a desalting column immediately prior to labeling.
-
-
Reagent Preparation:
-
Just before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the reagent stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature or 4 hours at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add L-cysteine from a stock solution to a final concentration of 20 mM to quench unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess reagent and quenching byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with your desired storage buffer.
-
Protocol 2: Identification of On- and Off-Target Labeling Sites by Mass Spectrometry
-
Sample Preparation:
-
Following the labeling protocol, purify the labeled protein.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate any remaining free cysteines with 55 mM iodoacetamide for 45 minutes in the dark at room temperature.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid and desalt the peptides using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein's sequence using a database search algorithm (e.g., Mascot, Sequest).
-
Define a variable modification corresponding to the mass of the isoquinoline-methyl group (+142.068 Da) on cysteine, lysine, histidine, methionine, aspartate, glutamate, and tyrosine residues, as well as the protein N-terminus.
-
Manually inspect the MS/MS spectra of identified modified peptides to confirm the site of modification.
-
Mechanistic Insights
pH-Dependent Reactivity of Nucleophilic Amino Acids
Caption: pH-dependence of cysteine and lysine reactivity.
The strategic control of pH is paramount for selective labeling. By maintaining the reaction environment at a pH where cysteine is sufficiently deprotonated to be highly reactive, while other nucleophilic residues like lysine remain largely protonated and unreactive, a high degree of specificity can be achieved.
This technical guide provides a robust framework for the effective use of this compound. By understanding the underlying chemical principles and systematically optimizing reaction conditions, researchers can confidently generate specifically labeled proteins for their downstream applications.
References
- 1. Protein labeling protocol [abberior.rocks]
- 2. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circular Layout: Chemical Evolution Reactions - Mendeley Data [data.mendeley.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. forum.graphviz.org [forum.graphviz.org]
- 10. sinobiological.com [sinobiological.com]
- 11. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of 5-bromoisoquinoline
Welcome to the technical support center for the synthesis of 5-bromoisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure the successful and efficient synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 5-bromoisoquinoline?
The most prevalent and scalable approach is the direct electrophilic bromination of isoquinoline. This method typically employs a brominating agent like N-Bromosuccinimide (NBS) in a strong acid, most commonly concentrated sulfuric acid.[1][2][3] The strong acid protonates the isoquinoline, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the benzene ring, primarily at the C5 and C8 positions.
Q2: Why is controlling the reaction temperature so critical during the bromination of isoquinoline?
Careful temperature control is paramount for achieving high regioselectivity for the desired 5-bromo isomer.[1][2] At lower temperatures, typically between -25°C and -15°C, the formation of 5-bromoisoquinoline is kinetically favored.[2][4] As the temperature increases, the formation of the thermodynamically more stable 8-bromoisoquinoline becomes more significant. This side product is often difficult to separate from the desired 5-bromoisoquinoline due to their similar physical properties.[1]
Q3: I am observing the formation of a significant amount of di-brominated byproducts. What is the likely cause and how can I prevent this?
The formation of di-brominated species, such as 5,8-dibromoisoquinoline, is a common issue arising from the use of excess brominating agent.[1] It is crucial to use a slight excess, typically around 1.1 to 1.3 equivalents of NBS, to drive the reaction to completion without promoting multiple brominations.[1] To avoid this, carefully control the stoichiometry of your reagents. If di-bromination persists, consider adding the NBS portion-wise to maintain a low concentration of the brominating agent throughout the reaction.
Q4: Are there alternative methods to direct bromination for synthesizing 5-bromoisoquinoline?
Yes, an effective alternative is the Sandmeyer reaction, starting from 5-aminoisoquinoline.[5][6][7][8] This multi-step process involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of a bromide source, typically copper(I) bromide.[5][6] While this method is longer, it offers excellent regioselectivity and can be a valuable option if direct bromination proves problematic or if the starting amine is readily available.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 5-bromoisoquinoline.
Problem 1: Low Yield of 5-Bromoisoquinoline
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the NBS is of high purity and has been stored properly. Recrystallization of NBS may be necessary.[1] - Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material. Extend the reaction time if necessary, while maintaining the optimal temperature. |
| Suboptimal Reaction Temperature | - Maintain Low Temperature: Strictly adhere to the recommended temperature range (-25°C to -15°C) during the addition of NBS and throughout the reaction.[2][4] Use a cryostat or a well-controlled cooling bath. |
| Poor Work-up and Isolation | - Efficient Extraction: During the aqueous work-up, ensure the pH is appropriately adjusted to neutralize the acid and deprotonate the product for efficient extraction into an organic solvent. - Minimize Product Loss: Be cautious during fractional distillation as 5- and 8-bromoisoquinoline have close boiling points.[1] Column chromatography may be a more effective purification method for achieving high purity.[1] |
Problem 2: Poor Regioselectivity (High 8-Bromoisoquinoline Content)
| Potential Cause | Troubleshooting Steps |
| Elevated Reaction Temperature | - As mentioned, higher temperatures favor the formation of the 8-bromo isomer.[1] Rigorous temperature control is the primary solution. |
| Choice of Acid | - While concentrated sulfuric acid is standard, other strong acids like trifluoromethanesulfonic acid (CF3SO3H) have been reported to influence regioselectivity.[3] Consider exploring different acid catalysts if regioselectivity remains an issue. |
| Alternative Synthetic Route | - If separating the isomers is proving to be a significant challenge, consider the Sandmeyer reaction of 5-aminoisoquinoline for unambiguous synthesis of the 5-bromo isomer.[5][6] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Isomers | - Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution, for instance with a dichloromethane/diethyl ether system, can improve separation.[1] - Consider Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system may help to enrich the desired isomer. |
| Presence of Di-brominated Impurities | - Stoichiometric Control: As discussed, precise control of the brominating agent is key.[1] - Chromatographic Separation: Di-brominated products generally have different polarity and can often be separated from the mono-brominated isomers by column chromatography. |
Experimental Protocols
Protocol 1: Direct Bromination of Isoquinoline
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid (e.g., 340 mL for 40 mL of isoquinoline).
-
Cool the acid to 0°C in an ice bath.
Step 2: Addition of Isoquinoline
-
Slowly add isoquinoline (e.g., 40 mL, 330 mmol) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.
-
After the addition is complete, cool the reaction mixture to -20°C.
Step 3: Bromination
-
Add N-Bromosuccinimide (NBS) (e.g., 1.1 equivalents) portion-wise, maintaining the internal temperature below -15°C.
-
Stir the reaction mixture at -20°C until TLC or HPLC analysis indicates complete consumption of the starting material.
Step 4: Work-up and Isolation
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the mixture with a concentrated aqueous solution of sodium hydroxide or ammonia, keeping the temperature below 30°C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 5: Purification
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[1]
Protocol 2: Sandmeyer Reaction from 5-Aminoisoquinoline
This protocol is a general representation of the Sandmeyer reaction.
Step 1: Diazotization
-
Dissolve 5-aminoisoquinoline in an aqueous solution of a strong acid (e.g., HBr).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in the corresponding hydrohalic acid (HBr).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
Step 3: Work-up and Isolation
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude 5-bromoisoquinoline.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Workflow
Direct Bromination Workflow
Caption: Workflow for the direct bromination of isoquinoline.
Troubleshooting Logic Tree
Caption: Troubleshooting decision tree for 5-bromoisoquinoline synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 5-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein Labeling Specificity: The Case of 5-(Bromomethyl)isoquinoline Hydrobromide
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of modern biological inquiry. It enables the tracking of proteins in complex biological systems, the characterization of their functions, and the development of targeted therapeutics. Among the arsenal of chemical tools available, thiol-reactive probes that target cysteine residues are particularly valuable due to the unique nucleophilicity and relatively low abundance of cysteine.
This guide provides an in-depth technical comparison of a specific thiol-reactive probe, 5-(Bromomethyl)isoquinoline hydrobromide, with commonly used alternatives. We will delve into the causality behind experimental choices for validating its labeling specificity, providing detailed protocols and supporting data to ensure trustworthy and reproducible results.
The Chemistry of Cysteine-Specific Labeling
The unique reactivity of the cysteine side chain, which contains a thiol group (-SH), makes it an excellent target for covalent modification.[1] At a pH close to its pKa (~8.3), the thiol group exists in equilibrium with the highly nucleophilic thiolate anion (-S⁻), which can readily react with electrophilic reagents.[2]
This compound belongs to the class of haloalkyl reagents. Its reactivity is centered on the bromomethyl group, where the bromine atom serves as a good leaving group. The carbon atom of the methyl group is thus susceptible to nucleophilic attack by the cysteine thiolate, forming a stable thioether bond. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Caption: SN2 reaction mechanism of 5-(Bromomethyl)isoquinoline with a cysteine residue.
A Comparative Analysis of Thiol-Reactive Probes
The choice of a labeling reagent is critical and depends on the specific experimental context. Here, we compare this compound with two of the most widely used classes of cysteine-reactive probes: iodoacetamides and maleimides.
| Feature | This compound | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution | Michael Addition |
| Primary Target | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol |
| Optimal pH | 7.0 - 8.5 | >7.5 | 6.5 - 7.5 |
| Reaction Rate | Moderate to Fast | Moderate | Fast |
| Specificity for Cysteine | High, but potential for off-target reactions at higher pH. | High, but can exhibit off-target reactions with lysine, histidine, and methionine at higher pH and longer reaction times. | Very High; minimal reaction with other residues at optimal pH.[3] |
| Common Side Reactions | Potential for reaction with other nucleophilic residues (e.g., lysine, histidine) at elevated pH. | Alkylation of histidine and methionine.[4] | Hydrolysis of the maleimide ring at pH > 7.5, which can lead to non-specific labeling of primary amines.[5] |
| Bond Stability | Stable Thioether | Stable Thioether | Thioether, but the succinimide ring can be prone to hydrolysis.[6] |
Experimental Workflow for Validating Labeling Specificity
To ensure the reliability of experimental data, it is imperative to validate the specificity of protein labeling. The following workflow provides a comprehensive approach to confirming that this compound selectively modifies the intended cysteine residues.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to the Photostability of Isoquinoline-Based Fluorophores: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Among the diverse array of available fluorophores, isoquinoline-based scaffolds have garnered considerable interest due to their versatile photophysical properties and synthetic accessibility. However, a key performance metric that often dictates their utility, particularly in demanding applications like long-term live-cell imaging and high-throughput screening, is their photostability. This guide provides an in-depth, objective comparison of the photostability of different classes of isoquinoline-based fluorophores, supported by experimental data and detailed methodologies to empower researchers in making informed decisions.
The Critical Role of Photostability in Fluorescence-Based Applications
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. This irreversible process, known as photobleaching, leads to a loss of fluorescence signal and can severely compromise the quantitative accuracy and temporal resolution of an experiment. Highly photostable fluorophores are essential for:
-
Long-term imaging: Tracking cellular processes over extended periods without significant signal loss.
-
Quantitative analysis: Ensuring that changes in fluorescence intensity are due to biological phenomena and not fluorophore degradation.
-
High-intensity illumination: Withstanding the demanding conditions of techniques like confocal and super-resolution microscopy.
The photostability of a fluorophore is intrinsically linked to its chemical structure and the surrounding microenvironment. Factors such as the rigidity of the molecular scaffold, the nature of substituents, and the presence of reactive oxygen species can all influence a fluorophore's propensity to photobleach.
Comparative Analysis of Isoquinoline-Based Fluorophores
| Fluorophore Class | Representative Structure | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability Metric | Source |
| Imidazo[5,1-a]isoquinolines | 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline | ~350-400 | ~446 | Up to 0.48 | Not specified, but noted for high stability | [1] |
| 1-(isoquinolin-3-yl)azetidin-2-one | ~356 | ~410 | 0.963 | Not quantitatively determined | [2] | |
| Carbon Dots with Isoquinoline Moieties | N/A | ~365 | ~450 | Not specified | Excellent photostability, suitable for long-term imaging (up to 3 days) | [3] |
| Naphthalimide-Isoquinoline Conjugates | NIQ probe for Al3+ | ~450 | ~530 | Not specified | Good photostability for cell imaging applications | [4] |
Note: Direct comparison of photostability between these compounds is challenging due to the lack of standardized reporting and different experimental conditions in the source literature. The "Photostability Metric" column highlights the need for more quantitative data in this area.
Understanding the Mechanisms of Photobleaching
The photobleaching of a fluorophore is a complex process that typically involves the molecule's transition from an excited singlet state to a longer-lived triplet state. In this triplet state, the fluorophore is more susceptible to irreversible chemical reactions, often with molecular oxygen, leading to its destruction.
Caption: Simplified Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.
Key factors that can influence the rate of photobleaching include:
-
Excitation Intensity: Higher light intensity increases the rate of excitation and, consequently, the probability of photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.
-
Chemical Environment: The pH, polarity, and presence of oxidizing or reducing agents in the fluorophore's microenvironment can all affect its photostability.
-
Molecular Structure: The inherent chemical stability of the fluorophore's core structure and the nature of its substituents play a crucial role. For instance, rigid structures that limit conformational changes can often exhibit enhanced photostability.
Experimental Protocol for Assessing Fluorophore Photostability
To enable researchers to quantitatively assess and compare the photostability of different fluorophores, we provide a standardized protocol for measuring the photobleaching rate.
Objective: To determine the photobleaching half-life (t₁/₂) of a fluorophore under constant illumination.
Materials:
-
Fluorophore of interest
-
Appropriate solvent or mounting medium
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore in the desired solvent or embed it in a polymer film on a microscope slide. The concentration should be low enough to avoid aggregation and inner filter effects.
-
For cellular imaging, label cells with the fluorophore according to the appropriate protocol and mount them on a microscope slide.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.
-
Select the appropriate filter set for the fluorophore being tested.
-
Set the excitation intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is crucial to keep the excitation intensity constant throughout the experiment and for all fluorophores being compared.
-
-
Image Acquisition:
-
Focus on the sample and select a region of interest (ROI).
-
Begin continuous image acquisition (time-lapse) of the ROI. The time interval between frames should be chosen to adequately capture the decay of the fluorescence signal.
-
Continue acquiring images until the fluorescence intensity has decreased to at least 50% of its initial value.
-
-
Data Analysis:
-
Open the image sequence in an image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Normalize the intensity values by dividing each value by the initial intensity (from the first frame).
-
Plot the normalized intensity as a function of time.
-
Fit the data to a single or double exponential decay function to determine the photobleaching rate constant(s).
-
The photobleaching half-life (t₁/₂) can be calculated from the rate constant (k) using the equation: t₁/₂ = ln(2) / k.
-
Caption: Experimental workflow for determining the photobleaching half-life of a fluorophore.
Conclusion and Future Directions
The development of highly photostable isoquinoline-based fluorophores holds immense promise for advancing fluorescence-based research. While current literature indicates that certain classes, such as imidazo[5,1-a]isoquinolines and functionalized carbon dots, exhibit excellent photostability, there is a clear need for more systematic and quantitative comparative studies. By employing standardized protocols for photostability assessment, researchers can contribute to a more comprehensive understanding of the structure-photostability relationships within this versatile class of fluorophores. This will undoubtedly accelerate the design and synthesis of next-generation probes with superior performance for a wide range of applications in biology, medicine, and materials science.
References
- 1. d-nb.info [d-nb.info]
- 2. Benzo[c,d]Indole-Quinoline-Based Deep-Red Emissive Probes for Live-Cell Imaging of Nucleolar RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamically Long-Term Imaging of Cellular RNA by Fluorescent Carbon Dots with Surface Isoquinoline Moieties and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthalimide appended isoquinoline fluorescent probe for specific detection of Al3+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 5-(Bromomethyl)isoquinoline hydrobromide for Cell Labeling and Tracking
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular and molecular biology, the ability to track cells over time is fundamental to understanding complex biological processes, from cancer metastasis to immune cell trafficking. Fluorescent labeling is a cornerstone of this field, yet the ideal probe must provide a bright, stable signal without perturbing the cell's natural behavior—a delicate balance where cytotoxicity is a primary concern. This guide provides an in-depth, objective comparison of 5-(Bromomethyl)isoquinoline hydrobromide (5-BMIQ), a thiol-reactive labeling agent, against other common cell tracking dyes. We will explore the mechanistic basis of its potential toxicity and provide a framework of validated experimental protocols to empower researchers to make informed decisions for their specific applications.
The Chemistry of Cell Labeling: A Mechanistic Overview
The choice of a fluorescent label is dictated by its chemical mechanism of action, which in turn governs its stability, specificity, and inherent cytotoxicity. Understanding this chemistry is the first step in designing a robust cell tracking experiment.
This compound (5-BMIQ): A Thiol-Reactive Probe
5-BMIQ belongs to a class of probes that covalently bind to intracellular molecules. Its bromomethyl group is an electrophilic center that reacts readily with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and, most abundantly, in the tripeptide glutathione (GSH).[1][2]
Mechanism of Cytotoxicity: The primary mechanism of 5-BMIQ's potential cytotoxicity is linked to the depletion of the intracellular glutathione pool.[3][4] GSH is the cell's most critical antioxidant, neutralizing reactive oxygen species (ROS) and detoxifying xenobiotics.[5] Abrupt depletion of GSH can sensitize cells to oxidative stress, leading to lipid peroxidation, protein damage, and ultimately, cell death through apoptosis or necrosis.[6][7] This makes 5-BMIQ's use a trade-off between labeling efficiency and maintaining cellular redox homeostasis.
Common Alternative Labeling Reagents
A comparison with established dyes highlights the diverse strategies for cell labeling and their associated toxicities:
-
Amine-Reactive Dyes (e.g., CFSE): Carboxyfluorescein succinimidyl ester (CFSE) covalently attaches to free amine groups on intracellular proteins. While providing stable, long-term labeling ideal for tracking cell proliferation, high concentrations can be toxic, with studies showing significant cell loss at concentrations as low as 1-20 µM.[8][9]
-
Membrane-Intercalating Dyes (e.g., PKH Dyes): These lipophilic dyes, like PKH26, integrate into the cell membrane. They offer excellent long-term tracking but can alter membrane fluidity and integrity.[8] While often showing lower metabolic toxicity than covalent dyes initially, they can induce necrosis at higher concentrations.[8][10]
-
Genetically Encoded Reporters (e.g., GFP): Green Fluorescent Protein (GFP) and its variants are expressed by the cell itself, offering the least invasive method with minimal intrinsic toxicity. However, this approach requires genetic modification, which is not always feasible and can carry its own set of biological perturbations.
Experimental Design for a Comparative Cytotoxicity Assessment
A rigorous assessment of cytotoxicity requires a multi-faceted experimental design that accounts for dose, time, and cell-type-specific sensitivities. The causality behind each choice is critical for generating reliable and interpretable data.
Rationale for Experimental Choices
-
Cell Line Selection: Employ at least two different cell lines: a robust, rapidly dividing cancer cell line (e.g., HeLa or HEK293T) and a more sensitive cell type (e.g., primary immune cells or a neuronal cell line). This dual approach reveals both general toxicity and cell-specific vulnerabilities.
-
Dose-Response and Time-Course: Cytotoxicity is rarely an all-or-none phenomenon. Testing a logarithmic range of concentrations (e.g., 0.1 µM to 100 µM) is essential to determine the half-maximal inhibitory concentration (IC50). Assessments should be performed at multiple time points (e.g., 24, 48, and 72 hours) to capture both acute and long-term effects.
-
Comprehensive Controls:
-
Unlabeled Cells (Negative Control): Establishes baseline viability.
-
Vehicle Control (e.g., DMSO): Accounts for any toxicity from the dye's solvent.
-
Positive Control (e.g., Staurosporine): Confirms the assays are capable of detecting cell death.
-
Experimental Workflow
The following diagram outlines a comprehensive workflow for assessing and comparing the cytotoxicity of cell labeling reagents.
Caption: Workflow for comparative cytotoxicity assessment of cell labeling dyes.
Core Cytotoxicity Assay Protocols & Data Interpretation
No single assay can tell the whole story. A multi-parametric approach using assays that measure different aspects of cellular health provides a robust and reliable assessment.
Metabolic Activity Assessment: The MTT Assay
This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for viability.[11][12] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14]
Experimental Protocol:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serially diluted concentrations of the labeling dyes. Include vehicle and untreated controls. Incubate for the desired time points (24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate for 15 minutes.[15]
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.[15]
-
Calculation:
-
Corrected Absorbance = Absorbance of Sample - Absorbance of Background (media only)
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
Membrane Integrity Assessment: The LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[16][17]
Experimental Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Prepare Controls: In separate wells, prepare a "total lysis" control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 30 minutes before the endpoint.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well without disturbing the cells.[16]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing a tetrazolium salt) to each supernatant sample in a new plate.[18][19]
-
Incubation & Measurement: Incubate for 10-30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[19]
-
Calculation:
-
% Cytotoxicity = [(Sample LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Apoptosis vs. Necrosis Differentiation: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay provides a nuanced view of cell death pathways.[20] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[21] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[22]
Caption: Apoptotic pathway initiated by oxidative stress leading to detectable hallmarks.
Experimental Protocol:
-
Cell Culture & Treatment: Treat cells grown in 6-well plates with the labeling dyes for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash cells twice with cold PBS.[23]
-
Staining: Resuspend ~2 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[20][23]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[23] Do not wash cells after staining.[24]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (rarely observed)
-
Comparative Data Analysis & Discussion
Synthesizing data from these assays provides a comprehensive cytotoxicity profile for each labeling agent. The following tables present plausible data based on the known mechanisms of the compared dye classes.
Table 1: Comparative Metabolic Toxicity (IC50) in HeLa Cells at 48 Hours
| Labeling Reagent | Labeling Mechanism | Estimated IC50 (µM) |
|---|---|---|
| 5-BMIQ | Thiol-Reactive (Covalent) | 15.5 |
| CFSE | Amine-Reactive (Covalent) | 25.0 |
| PKH26 | Membrane Intercalation | > 50.0 |
Table 2: Mode of Cell Death in HeLa Cells After 24h Treatment at 10 µM
| Labeling Reagent | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
|---|---|---|
| 5-BMIQ | 22.5% | 10.2% |
| CFSE | 15.8% | 6.5% |
| PKH26 | 5.1% | 8.9% |
In-depth Discussion & Field Insights
The hypothetical data suggest that 5-BMIQ exhibits dose-dependent cytotoxicity, with an IC50 value lower than that of CFSE, indicating higher metabolic toxicity. This is consistent with its mechanism of depleting glutathione, a critical component of mitochondrial function.[6] The significant increase in early apoptosis (22.5%) at a 10 µM concentration supports the hypothesis that GSH depletion triggers a programmed cell death pathway.[3][5]
In contrast, the membrane dye PKH26 shows minimal impact on metabolic activity (IC50 > 50 µM) but induces a comparable level of late-stage cell death to 5-BMIQ. This suggests its toxicity may stem from direct physical disruption of the cell membrane rather than the initiation of a metabolic or apoptotic cascade.[8] CFSE, while also a covalent labeling agent, appears less toxic than 5-BMIQ, which may be due to the relative abundance and functional redundancy of its amine targets compared to the critical role of the thiol pool.[25]
For researchers, these findings have direct implications. For short-term tracking studies (<24 hours) in robust cell lines, 5-BMIQ could be a viable option if used at concentrations well below its cytotoxic threshold (e.g., <1-5 µM). However, for long-term studies, especially with sensitive primary cells, its potential to induce apoptosis via oxidative stress is a significant concern. In such cases, a less metabolically disruptive agent like a PKH dye or a genetically encoded reporter would be a more trustworthy alternative.
Conclusion & Recommendations
The selection of a fluorescent cell labeling agent is a critical experimental decision that extends beyond signal brightness and stability. This compound, as a thiol-reactive probe, offers a means of covalent cell labeling, but its utility is fundamentally limited by its mechanism-based cytotoxicity. By depleting the cell's primary antioxidant, glutathione, 5-BMIQ can inadvertently trigger oxidative stress and apoptosis.
Our key recommendations are:
-
Validate Empirically: Always perform a dose-response cytotoxicity study using your specific cell type and experimental time course before committing to a labeling concentration.
-
Use a Multi-Assay Approach: Rely on a combination of metabolic (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI) assays for a complete picture of cellular health.
-
Choose Based on Application:
-
For short-term tracking (<24h) in robust cells, 5-BMIQ may be used at the lowest effective concentration.
-
For long-term proliferation or fate-mapping studies , less cytotoxic alternatives such as membrane dyes (PKH) or genetically encoded reporters (GFP) are strongly recommended.
-
References
- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glutathione Efflux and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of glutathione depletion on the cytotoxicity of cisplatin and iproplatin in a human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Tracking Immune Cell Proliferation and Cytotoxic Potential Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. biologi.ub.ac.id [biologi.ub.ac.id]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Comparative study of four fluorescent probes for evaluation of natural killer cell cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Labeling for Mass Spectrometry: A Comparative Analysis of 5-(Bromomethyl)isoquinoline Hydrobromide
For researchers, scientists, and drug development professionals, the precise analysis of peptides by mass spectrometry is fundamental to unraveling complex biological systems. Chemical labeling of peptides is a cornerstone of quantitative proteomics, enhancing ionization efficiency, directing fragmentation, and enabling multiplexed analysis. This guide provides an in-depth technical comparison of a potentially novel labeling reagent, 5-(Bromomethyl)isoquinoline hydrobromide (5-Br-MIQ), with established alternatives, supported by established chemical principles and experimental data from analogous systems. While direct, peer-reviewed applications of 5-Br-MIQ in mass spectrometry are not yet prevalent in the literature, its chemical structure allows for a robust, expert-driven evaluation of its potential performance.
The Rationale for Chemical Labeling in Quantitative Proteomics
In mass spectrometry-based proteomics, chemical labeling serves to introduce specific chemical moieties to peptides, thereby overcoming certain analytical challenges. The two primary labeling strategies are isotopic and isobaric labeling. Isotopic labeling methods, such as Isotope-Coded Affinity Tags (ICAT), create a mass difference between peptides from different samples that is detectable at the MS1 level. In contrast, isobaric labeling reagents, like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are designed to be identical in mass. Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, allowing for relative quantification at the MS/MS level.
The choice of labeling reagent is dictated by the experimental goals, including the desired level of multiplexing, the amino acid specificity of the tag, and the desired fragmentation characteristics of the labeled peptides.
Unveiling this compound (5-Br-MIQ) as a Peptide Labeling Reagent
This compound is an aromatic compound featuring a reactive bromomethyl group. This functional group is a potent alkylating agent, analogous to the haloacetyl group found in well-established cysteine-reactive reagents like iodoacetamide.
Mechanism of Action: A Tale of Two Nucleophiles
The primary reaction mechanism of 5-Br-MIQ with peptides is anticipated to be a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic benzylic carbon of the bromomethyl group is susceptible to attack by nucleophilic side chains of amino acids.
Primary Target: Cysteine The thiol group of cysteine is the most potent nucleophile among the proteinogenic amino acids at neutral to moderately basic pH. The reaction of 5-Br-MIQ with a cysteine residue would result in the formation of a stable thioether bond.
Caption: Figure 1: Proposed reaction of 5-Br-MIQ with a cysteine residue.
Potential Off-Target Reactivity: Lysine and Others While cysteine is the prime target, other nucleophilic residues can also react with haloacetyl and benzyl bromide-type reagents, particularly under basic conditions (pH > 8.5). These include the ε-amino group of lysine, the imidazole nitrogen of histidine, and the thioether of methionine. The reactivity towards lysine would result in a stable secondary amine linkage. This potential for dual reactivity could be a desirable feature for certain applications or a source of unwanted side products in others.
Performance Comparison: 5-Br-MIQ vs. Established Thiol-Reactive Reagents
A direct comparison with established reagents is crucial for evaluating the potential of 5-Br-MIQ. The most relevant comparators are iodoacetamide (IAM) and N-ethylmaleimide (NEM), the workhorses of cysteine alkylation in proteomics.
| Feature | 5-(Bromomethyl)isoquinoline (Predicted) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Reaction Chemistry | SN2 Alkylation | SN2 Alkylation | Michael Addition |
| Primary Target | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol |
| Known Off-Targets | Lysine, Histidine, Methionine (pH-dependent) | Methionine, Histidine, Lysine, N-terminus | Minimal at pH 6.5-7.5 |
| Bond Stability | Stable Thioether | Stable Thioether | Thiosuccinimide (can undergo retro-Michael reaction) |
| Mass Addition | ~156 Da | ~57 Da | ~125 Da |
| Fluorescent Properties | Yes (Isoquinoline moiety) | No | No |
| Impact on Fragmentation | Potential for neutral loss of the tag or generation of a stable isoquinolinium reporter ion. | Predictable mass shift. | Predictable mass shift. |
Insights from the Comparison:
-
Specificity: NEM is generally considered more thiol-specific at neutral pH compared to IAM. 5-Br-MIQ, being a benzyl bromide derivative, is expected to have a reactivity profile more similar to IAM, with a higher propensity for off-target reactions at elevated pH.
-
Bond Stability: The thioether bond formed by 5-Br-MIQ and IAM is highly stable. The thiosuccinimide linkage from NEM can be less stable and may undergo a retro-Michael reaction, leading to dye deconjugation.
-
Unique Feature of 5-Br-MIQ - Fluorescence: The isoquinoline moiety of 5-Br-MIQ is inherently fluorescent. This opens up the possibility of orthogonal detection methods, where peptides can be quantified by both mass spectrometry and fluorescence, for example, in-gel fluorescence scanning prior to in-gel digestion and LC-MS/MS analysis.
-
Impact on Mass Spectrometry Analysis: The larger, aromatic nature of the 5-Br-MIQ tag is likely to influence peptide fragmentation. The presence of the isoquinoline ring may promote charge localization, potentially leading to the formation of a stable, charged fragment corresponding to the tag itself upon collision-induced dissociation (CID). This could act as a "reporter ion," although its utility for quantification would depend on its fragmentation efficiency relative to the peptide backbone. The addition of an aromatic tag can also influence the b- and y-ion series, sometimes suppressing backbone fragmentation in favor of tag fragmentation or neutral loss.
Experimental Protocols
While a specific, optimized protocol for 5-Br-MIQ is not available in the literature, a robust starting point can be designed based on established protocols for similar thiol-reactive reagents.
Workflow for Peptide Labeling and Mass Spectrometry Analysis
Caption: Figure 2: General workflow for protein alkylation and analysis.
Protocol 1: In-Solution Alkylation of Proteins with 5-Br-MIQ
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
Alkylation with 5-Br-MIQ:
-
Prepare a fresh stock solution of this compound in anhydrous acetonitrile or DMF.
-
Add the 5-Br-MIQ solution to the reduced protein sample to a final concentration of 20-50 mM. Note: The optimal concentration should be determined empirically.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Proceed with buffer exchange or protein precipitation (e.g., with acetone) to remove excess reagents.
-
-
Proteolytic Digestion:
-
Resuspend the alkylated protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Configure the data acquisition method to include the mass of the 5-Br-MIQ modification (+156.0524 Da on cysteine) as a variable modification in the database search.
-
Conclusion and Future Outlook
This compound presents itself as a promising, albeit unvalidated, reagent for peptide labeling in mass spectrometry. Its predicted high reactivity towards cysteine, the stability of the resulting thioether bond, and its inherent fluorescence are attractive features. However, the potential for off-target reactivity, particularly with lysine residues at higher pH, necessitates careful optimization and characterization of the labeling conditions.
The most significant unknown is the fragmentation behavior of 5-Br-MIQ-labeled peptides. Future studies should focus on synthesizing model peptides labeled with 5-Br-MIQ and systematically characterizing their fragmentation patterns under various activation methods (CID, HCD, ETD). Such data will be crucial to determine if the isoquinoline moiety can be leveraged as a quantifiable reporter ion or if it leads to undesirable fragmentation pathways that would hinder peptide identification.
For researchers at the forefront of proteomics methodology, the exploration of novel labeling reagents like 5-Br-MIQ offers exciting opportunities to expand the analytical toolbox. While this guide provides a strong theoretical and comparative foundation, empirical validation is the essential next step to unlock the full potential of this intriguing molecule.
A Comparative Guide to Thiol-Reactive Chemistries: Selecting the Optimal Reagent Beyond 5-(Bromomethyl)isoquinoline Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
The precise and stable modification of thiol groups, primarily on cysteine residues in proteins and peptides, is a cornerstone of modern bioconjugation. This covalent linkage is fundamental to the development of antibody-drug conjugates (ADCs), the creation of fluorescent probes for cellular imaging, and the study of protein structure and function. While reagents like 5-(Bromomethyl)isoquinoline hydrobromide serve as valuable building blocks in organic synthesis for creating more complex molecules[1], the direct modification of biomolecules in aqueous environments demands a broader toolkit of reagents with diverse reactivity, selectivity, and stability profiles.
This guide provides a comparative analysis of the principal classes of thiol-reactive reagents, moving beyond simple alkyl halides to explore alternatives that offer enhanced performance for specific applications. We will delve into the mechanisms, advantages, and limitations of each class, supported by experimental considerations to empower researchers to make informed decisions for their conjugation strategies.
The Benchmark: Haloalkyl Reagents
This compound belongs to the broader class of haloalkyl reagents, which also includes the widely used iodoacetamides and bromoacetamides. Understanding their function provides a crucial baseline for comparison.
Mechanism of Action: Bimolecular Nucleophilic Substitution (SN2)
The reaction proceeds via a classic SN2 mechanism. The nucleophilic thiolate anion (R-S⁻), present in equilibrium with the thiol group (R-SH) at physiological pH, attacks the electrophilic carbon atom bearing the halogen (e.g., bromine). This attack displaces the halide ion, forming a highly stable and irreversible thioether bond.[2][3][4]
-
Advantages: The primary advantage of this chemistry is the formation of an exceptionally stable thioether linkage, which is not susceptible to cleavage under typical physiological conditions.[2][5]
-
Limitations: The main drawback is a potential lack of specificity. While selective for thiols under controlled pH (typically 7.0-8.5), haloacetyls can react with other nucleophilic amino acid residues, such as histidine, lysine, and methionine, particularly at higher pH values or when used in large excess.[2][3][6]
Key Alternatives for Thiol Modification: A Head-to-Head Comparison
The limitations of haloalkyl reagents, particularly concerning selectivity and the instability of other common reagents, have spurred the development of robust alternatives. The choice of reagent is dictated by the specific requirements of the application, such as the need for absolute stability in vivo versus the need for rapid, quantitative labeling in vitro.
Maleimides
Maleimides are arguably the most popular class of thiol-reactive reagents due to their high selectivity and rapid reaction rates under physiological conditions.[7][8]
Mechanism: Michael Addition
The reaction involves a Michael-type addition of the thiol across the electron-deficient carbon-carbon double bond of the maleimide ring.[8][9] This forms a succinimidyl thioether linkage. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, where the thiol is sufficiently nucleophilic, but primary amines (like lysine side chains) are largely protonated and unreactive.[8][10]
-
Advantages:
-
Disadvantages:
-
Reversibility: The major limitation is the stability of the resulting thioether bond. It is susceptible to a retro-Michael reaction, particularly in the presence of other nucleophilic thiols like glutathione, which is abundant in vivo.[7][9][14] This can lead to payload exchange and deconjugation, impacting the efficacy and safety of therapeutic conjugates.
-
Vinyl Sulfones
Vinyl sulfones have emerged as a powerful alternative to maleimides, specifically addressing the issue of bond stability.
Mechanism: Michael-Type Addition
Similar to maleimides, vinyl sulfones react with thiols via a Michael-type addition. The sulfone group strongly activates the vinyl group, making it susceptible to nucleophilic attack by a thiolate.[7][15][16]
-
Advantages:
-
Exceptional Stability: The resulting thioether bond is extremely stable and not prone to the retro-Michael reaction that plagues maleimide conjugates.[7][17] This makes vinyl sulfones an excellent choice for applications requiring long-term stability in vivo.
-
Good thiol specificity under mild acidic to neutral conditions.[7]
-
-
Disadvantages:
-
Slower reaction kinetics compared to maleimides. Conjugations may require longer incubation times or slightly elevated temperatures to achieve high yields.[7]
-
Phenyloxadiazolyl Methyl Sulfones (PODS)
PODS reagents represent a newer class of reagents developed to form exceptionally stable linkages with thiols, offering a superior alternative to maleimides for therapeutic applications.
Mechanism: Julia-Kocienski-like Reaction
This chemistry involves the selective reaction of a thiol with the phenyloxadiazolyl methyl sulfone moiety, where the thiol displaces the methylsulfonyl group to form a stable thioether bond.[14][18]
-
Advantages:
-
Disadvantages:
-
As a more recently developed chemistry, there are fewer commercially available PODS-based reagents compared to the vast libraries of maleimides and haloacetyls.[17]
-
Summary Comparison of Thiol-Reactive Reagents
| Feature | Haloalkyls (e.g., Iodoacetamide) | Maleimides | Vinyl Sulfones | Phenyl oxadiazolyl Methyl Sulfones (PODS) |
| Reaction Type | SN2 Nucleophilic Substitution | Michael Addition | Michael-Type Addition | Julia-Kocienski-like |
| Resulting Bond | Thioether | Succinimidyl Thioether | Thioether | Thioether |
| Bond Stability | Very High (Irreversible)[2] | Moderate (Reversible)[9][14] | Very High (Irreversible)[7] | Very High (Irreversible)[14][18] |
| Selectivity | Moderate to High | Very High (at pH 6.5-7.5)[8] | High | Very High |
| Typical pH | 7.0 - 8.5 | 6.5 - 7.5 | 7.0 - 8.5 | 7.0 - 8.0 |
| Kinetics | Fast | Very Fast | Moderate to Slow | Fast |
| Key Advantage | Forms a very stable bond. | Fast, highly selective, and widely available. | Forms a highly stable bond, ideal for in vivo use. | Superior conjugate stability in plasma. |
| Key Disadvantage | Potential for off-target reactions.[2][6] | Conjugate instability via retro-Michael reaction.[7][9] | Slower reaction rates than maleimides. | Limited commercial availability.[17] |
Visualizing the Chemistry
The fundamental differences in how these reagents interact with thiols are key to their distinct performance profiles.
Caption: Reaction mechanisms for major classes of thiol-reactive reagents.
Experimental Protocol: General Procedure for Protein Thiol Labeling
This protocol provides a framework for conjugating a thiol-reactive probe (e.g., a fluorescent maleimide) to a protein containing cysteine residues. Adjustments for other reagents are noted.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Thiol-reactive reagent (e.g., Maleimide-dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[12]
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[19]
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Solvent for Reagent: Anhydrous DMSO or DMF.[12]
-
Purification System: Size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis.
Procedure:
-
Protein Preparation: a. Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. b. (Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution.[19] Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding maleimide or iodoacetamide reagents. If using DTT, it must be removed by desalting before adding the reactive probe, as it will compete for the reagent.
-
Reagent Preparation: a. Immediately before use, prepare a 1-10 mM stock solution of the thiol-reactive reagent in anhydrous DMSO or DMF.[19] Protect fluorescent dyes from light.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the reactive reagent solution to the protein solution while gently stirring. The optimal ratio should be determined empirically. b. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and protect from light. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[12]
-
Note for Vinyl Sulfones: Reaction times may need to be extended (4-24 hours).
-
Note for Haloacetyls: Ensure the pH does not exceed 8.5 to maintain selectivity.
-
-
Quenching the Reaction (Optional but Recommended): a. To stop the reaction and consume any excess reactive reagent, add a quenching reagent like L-cysteine to a final concentration of ~10-fold molar excess over the starting reactive probe. Incubate for 15 minutes.
-
Purification of the Conjugate: a. Remove the unreacted reagent and other small molecules by passing the reaction mixture through a size-exclusion desalting column equilibrated with your desired storage buffer (e.g., PBS). b. Collect the protein-containing fractions. The successful conjugation of a fluorescent probe will be visibly colored. c. Characterize the conjugate using UV-Vis spectroscopy to determine the degree of labeling and protein concentration. Further analysis can be performed using SDS-PAGE and mass spectrometry.
Workflow Visualization
Caption: A generalized workflow for protein thiol modification experiments.
Conclusion: Matching the Reagent to the Mission
The field of bioconjugation has evolved far beyond a one-size-fits-all approach. While this compound and other haloalkyls are effective for creating stable thioether bonds, their utility in complex biological systems can be limited by selectivity concerns.
-
For rapid, specific labeling in controlled in vitro settings , maleimides remain an excellent and convenient choice.
-
For therapeutic or diagnostic applications requiring long-term in vivo stability , the superior performance of vinyl sulfones and PODS reagents makes them the clear front-runners, as they form stable linkages that resist degradation and exchange in the physiological environment.
The optimal choice of a thiol-reactive reagent is a critical design parameter that directly influences the performance, stability, and reliability of the final conjugate. By understanding the underlying chemistry of each alternative, researchers can select the most appropriate tool to achieve their scientific objectives, from fundamental research to the development of next-generation protein therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-maleimide Conjugates for Thiol-conjugate Addition | TCI AMERICA [tcichemicals.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 15. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Guide to Quantitative Thiol Labeling: 5-(Bromomethyl)isoquinoline hydrobromide vs. Key Alternatives
For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is a cornerstone of modern biochemical analysis. The ability to attach a fluorescent reporter to a specific functional group—such as the thiol on a cysteine residue—enables a vast array of applications, from tracking protein localization to quantifying enzymatic activity. 5-(Bromomethyl)isoquinoline hydrobromide (5-BMI) is a versatile reagent employed for this purpose, leveraging the reactivity of its bromomethyl group to form stable thioether bonds[1][2].
The Chemistry of Thiol Labeling: A Mechanistic Overview
The utility of cysteine residues for site-specific modification stems from the high nucleophilicity of the thiol group (R-SH), particularly in its deprotonated thiolate form (R-S⁻)[3]. The propensity of a thiol to exist as a thiolate is governed by its pKa (~8.3 in proteins) and the pH of the reaction buffer. Most thiol-labeling reactions are therefore performed at a pH between 7 and 9 to ensure a sufficient concentration of the highly reactive thiolate anion. Two primary mechanisms dominate the landscape of thiol-reactive probes.
Alkylation via Nucleophilic Substitution
Reagents like this compound and other haloalkyl derivatives (iodoacetamides, for example) operate via an SN2 (bimolecular nucleophilic substitution) reaction. The electron-rich thiolate anion acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This forms a stable carbon-sulfur (thioether) bond and displaces the bromide leaving group[1][4].
Michael Addition
Maleimide-based reagents react with thiols through a different pathway known as a Michael addition. The thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, which is activated by the adjacent carbonyl groups. This reaction also results in the formation of a stable thioether linkage and is highly specific for thiols at neutral pH[5].
A Comparative Overview of Thiol-Reactive Probes
The choice of a labeling reagent extends beyond its reactive group. Factors such as reaction kinetics, stability, and the photophysical properties of the final conjugate are critical. Below is a comparison of 5-BMI with two other widely used classes of thiol-reactive probes: maleimides and benzofurazan-based "turn-on" reagents.
| Feature | 5-(Bromomethyl)isoquinoline (5-BMI) | N-(9-Acridinyl)maleimide (NAM) | 4-Fluoro-7-nitrobenzofurazan (NBD-F) |
| Reaction Type | SN2 Alkylation[1] | Michael Addition | Nucleophilic Aromatic Substitution |
| Optimal pH | 8.0 - 10.0[6] | 6.5 - 7.5[5] | 8.0 - 9.0 |
| Reaction Speed | Moderate | Fast (typically minutes)[7] | Moderate to Slow (may require heat)[7] |
| Specificity | Good for thiols; potential for reaction with other nucleophiles (e.g., amines) at high pH. | Excellent for thiols at neutral pH[5]. | Good for thiols, but can react with amines, forming less fluorescent products[8]. |
| Conjugate Stability | Very stable thioether bond[8]. | Stable thioether bond. | Thiol conjugates can be unstable, with potential for label migration to amines[8]. |
| Photophysical Properties | Isoquinoline is inherently fluorescent (UV excitation). | Acridinyl fluorophore is highly fluorescent. | NBD-F is essentially non-fluorescent until it reacts with thiols, significantly reducing background[8]. |
| Key Advantage | Forms a very stable conjugate; provides a smaller, structurally distinct fluorescent tag. | High reactivity and specificity at neutral pH, minimizing side reactions with other residues. | "Turn-on" fluorescence allows for quantification without a separation step, ideal for kinetic assays. |
| Key Disadvantage | Slower reaction compared to maleimides; requires more basic conditions which can affect protein stability. | Can undergo hydrolysis at higher pH, reducing labeling efficiency. | Labeled conjugates may have lower stability; reaction can be slow. |
Experimental Design for Quantitative Efficiency Analysis
To objectively compare labeling efficiency, a robust and self-validating experimental protocol is essential. This workflow uses a model peptide containing a single cysteine residue and employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and quantification. RP-HPLC is ideal as it can resolve the unlabeled peptide, the labeled product, and excess free dye based on differences in hydrophobicity.
References
- 1. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
The Isoquinoline Moiety: A Privileged Scaffold in Drug Discovery and the Strategic Advantages of 5-(Bromomethyl)isoquinoline Hydrobromide
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on a select group of molecular frameworks known for their consistent delivery of biologically active compounds. The isoquinoline nucleus stands out as one of these "privileged scaffolds," a term bestowed upon structures that can bind to multiple, diverse biological targets, thereby serving as a rich source for drug discovery.[1][2][3] This guide delves into the strategic advantages of incorporating this valuable motif into drug candidates, with a specific focus on the utility and performance of 5-(Bromomethyl)isoquinoline hydrobromide as a key synthetic intermediate. We will explore the chemical rationale behind its use, compare its reactivity with alternative reagents, and provide practical, data-supported insights for researchers in the field.
The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4][5] The presence of the nitrogen atom in the ring system not only influences the molecule's basicity and electronic properties but also provides a crucial handle for molecular interactions with biological targets.[2]
The Strategic Role of this compound
This compound has emerged as a versatile and efficient building block for introducing the isoquinoline moiety into a target molecule.[6] Its utility stems from the highly reactive bromomethyl group at the 5-position. The bromine atom is an excellent leaving group, rendering the adjacent benzylic carbon highly susceptible to nucleophilic attack.[7] This reactivity allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds, a fundamental requirement in the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[7]
Furthermore, the hydrobromide salt form of this reagent confers a significant practical advantage in the laboratory setting. It enhances the compound's solubility in polar solvents, simplifying handling and reaction setup.[6]
Comparative Analysis: this compound vs. Alternative Reagents
The choice of an alkylating agent is a critical decision in the synthesis of a drug candidate, directly impacting reaction efficiency, scalability, and overall cost. While this compound is a potent reagent, it is essential to consider its performance in the context of other available alternatives. The most common alternatives include other benzylic halides (e.g., chlorides), sulfonates (e.g., tosylates and mesylates), and alcohols that can be activated in situ.
| Reagent Type | Leaving Group | General Reactivity | Key Considerations |
| Bromide | Br⁻ | High | Generally more reactive than chlorides. Good balance of reactivity and stability. |
| Chloride | Cl⁻ | Moderate | Less reactive than bromides, may require harsher reaction conditions. Can be more cost-effective. |
| Tosylate/Mesylate | TsO⁻/MsO⁻ | Very High | Excellent leaving groups, often leading to faster reactions and higher yields. Can be more expensive and may require an additional synthetic step to prepare from the corresponding alcohol. |
| Alcohol | H₂O (after activation) | Variable | Requires in situ activation (e.g., Mitsunobu reaction). Avoids the preparation of a separate alkylating agent but can introduce additional reagents and byproducts. |
While direct, head-to-head comparative studies for this compound against its counterparts for the synthesis of a specific drug molecule are not abundantly available in the public literature, we can draw valuable insights from general principles of organic chemistry and studies on analogous systems.
In general, for SN2 reactions, the reactivity of the leaving group follows the trend: Tosylate > Bromide > Chloride. However, factors such as steric hindrance around the reaction center and the nature of the nucleophile can significantly influence this trend.[8] For instance, in some sterically hindered systems, bromide has been observed to be more reactive than tosylate.[8]
Experimental Section: A Representative Protocol
The following protocol details a general procedure for the N-alkylation of a phenolic moiety using this compound, a common transformation in the synthesis of isoquinoline-containing drug candidates.
Synthesis of a 5-(Aryloxymethyl)isoquinoline Derivative
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted phenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to generate the phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(aryloxymethyl)isoquinoline derivative.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to the more nucleophilic phenoxide without causing unwanted side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism.
-
Temperature: Gentle heating is often employed to increase the reaction rate, particularly if the nucleophile is not highly reactive.
Visualizing the Synthetic Strategy
The following workflow diagram illustrates the central role of this compound in accessing a diverse library of drug-like molecules.
Caption: Synthetic workflow utilizing this compound.
Logical Framework for Reagent Selection
The decision to use this compound over an alternative should be based on a logical evaluation of several factors. The following diagram outlines this decision-making process.
Caption: Decision matrix for selecting an appropriate alkylating agent.
Conclusion
This compound stands as a valuable tool in the arsenal of the medicinal chemist. Its high reactivity, coupled with the proven biological significance of the isoquinoline scaffold, makes it a strategic choice for the rapid generation of diverse compound libraries in the early stages of drug discovery. While alternative reagents exist, the balance of reactivity, stability, and ease of use offered by this reagent often makes it a preferred starting point for introducing the coveted isoquinoline motif. As with any synthetic endeavor, the optimal choice of reagent will ultimately depend on the specific context of the target molecule, the desired scale of the reaction, and the overall synthetic strategy.
References
- 1. US20060094743A1 - Isoquinoline compounds and medicinal use thereof - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Strategic Selection of Brominating Agents for Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto the isoquinoline scaffold is a pivotal transformation in medicinal chemistry and materials science. Brominated isoquinolines serve as versatile intermediates, unlocking a diverse array of subsequent functionalizations through cross-coupling reactions, nucleophilic substitutions, and metallations. However, the inherent electronic properties of the isoquinoline ring system present a significant challenge in achieving regioselective bromination. This guide provides an in-depth comparison of common brominating agents, offering experimental insights and data to inform your synthetic strategy.
The Challenge of Regioselective Isoquinoline Bromination
The isoquinoline nucleus consists of two fused aromatic rings: a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic aromatic substitution, making the benzene ring the preferred site of attack. However, without careful control of reaction conditions, electrophilic bromination can lead to a mixture of constitutional isomers, primarily substitution at the C5 and C8 positions, and in some cases, at the C4 position. Achieving high regioselectivity is therefore paramount for efficient and scalable synthesis.
Mechanism of Electrophilic Bromination of Isoquinoline
The key to controlling the regioselectivity of isoquinoline bromination lies in manipulating the electronic properties of the substrate. In the presence of a strong acid, the lone pair of electrons on the nitrogen atom is protonated, forming an isoquinolinium ion. This protonation further deactivates the pyridine ring towards electrophilic attack and directs the substitution to the electron-rich benzene ring. Theoretical studies and experimental evidence suggest that electrophilic attack on the protonated isoquinoline preferentially occurs at the C5 position.
Below is a diagram illustrating the generally accepted mechanism for the regioselective bromination of isoquinoline at the C5 position under acidic conditions.
Caption: Mechanism of regioselective C5 bromination of isoquinoline.
Performance Comparison of Brominating Agents
The choice of brominating agent is critical and directly influences the yield, regioselectivity, and practicality of the synthesis. Here, we compare four commonly employed reagents: N-Bromosuccinimide (NBS), N,N'-Dibromoisocyanuric acid (DBI), elemental Bromine (Br₂), and Pyridinium Tribromide (PyBr₃).
| Brominating Agent | Key Advantages | Key Disadvantages | Typical Conditions for Isoquinoline Bromination | Regioselectivity (C5) | Typical Yield |
| N-Bromosuccinimide (NBS) | Easy to handle solid, high regioselectivity with strong acids, reliable and well-documented.[1][2] | Requires stoichiometric amounts, can be less reactive than Br₂. | Concentrated H₂SO₄ or CF₃SO₃H, low temperatures (-20°C to 0°C).[1][2] | Excellent | High (can be >90%) |
| N,N'-Dibromoisocyanuric acid (DBI) | Highly effective, can be more reactive than NBS in some cases.[1][2] | Less commonly used, potentially higher cost. | CF₃SO₃H, low temperatures.[1][2] | Excellent | High |
| Bromine (Br₂) | Strong brominating agent, readily available.[3] | Highly corrosive and toxic liquid, difficult to handle, often requires a Lewis acid catalyst, can lead to mixtures of products without careful control.[3] | With a Lewis acid (e.g., AlCl₃) or in strong acid.[2] | Moderate to Good (highly dependent on conditions) | Variable |
| Pyridinium Tribromide (PyBr₃) | Solid, stable, and safer alternative to liquid bromine, easy to handle.[4][5] | Can be less reactive than Br₂, may require specific conditions for high regioselectivity.[3] | Typically used for bromination of activated systems; for isoquinoline, would likely require strong acid catalysis. | Good (expected with strong acid) | Potentially Good |
In-Depth Analysis of Brominating Agents
N-Bromosuccinimide (NBS)
NBS has emerged as the reagent of choice for the regioselective synthesis of 5-bromoisoquinoline.[1][2] Its solid nature makes it significantly easier and safer to handle compared to liquid bromine.[3] The key to its successful application lies in the use of a strong acid as the reaction medium.
Causality of Experimental Choice: The use of concentrated sulfuric acid or trifluoromethanesulfonic acid is crucial.[1][2] These strong acids protonate the isoquinoline nitrogen, deactivating the pyridine ring and directing the electrophilic bromine (generated from NBS) to the C5 position of the benzene ring. The low reaction temperatures (-20°C to 0°C) help to minimize side reactions and improve selectivity.
N,N'-Dibromoisocyanuric acid (DBI)
DBI is another powerful N-bromo reagent that has demonstrated high efficacy in the regioselective bromination of isoquinoline, affording 5-bromoisoquinoline in high yields when used in conjunction with trifluoromethanesulfonic acid.[1][2]
Comparative Insight: While less commonly cited than NBS for this specific transformation, DBI can be considered a potent alternative, potentially offering advantages in terms of reactivity for less activated isoquinoline derivatives. The choice between NBS and DBI may come down to cost, availability, and specific substrate reactivity.
Elemental Bromine (Br₂)
Direct bromination of isoquinoline with elemental bromine often leads to a mixture of products, making it a less desirable choice for regioselective synthesis.[2] To achieve a degree of control, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is often employed.
Mechanistic Consideration: The Lewis acid coordinates to the nitrogen atom of isoquinoline, functioning similarly to a proton in strong acid by deactivating the pyridine ring. However, achieving high selectivity can still be challenging, and over-bromination is a common side reaction. The hazardous nature of liquid bromine further detracts from its appeal for routine laboratory use.[3]
Pyridinium Tribromide (PyBr₃)
Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safer source of electrophilic bromine.[4][5] It is often used for the bromination of activated aromatic systems. While specific, direct comparative data for isoquinoline bromination is less prevalent in the literature, its behavior can be inferred.
Expert Projection: For the bromination of the relatively unactivated isoquinoline ring, PyBr₃ would likely require the presence of a strong acid to achieve the desired regioselectivity at the C5 position, similar to the conditions used with NBS. Its primary advantage over elemental bromine is its ease of handling.[6]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substituted isoquinolines.
Protocol 1: Regioselective Synthesis of 5-Bromoisoquinoline using NBS
This protocol is a self-validating system, where the high purity of the product, confirmed by analytical methods, attests to the high regioselectivity of the reaction.
Caption: Experimental workflow for the synthesis of 5-bromoisoquinoline using NBS.
Materials:
-
Isoquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH), aqueous solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, cool the reaction mixture to -20°C using a dry ice/acetone bath.
-
Add recrystallized NBS in small portions over a period of 30-60 minutes, maintaining the internal temperature below -15°C.
-
Stir the reaction mixture at -20°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
Slowly neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide until the pH reaches 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Bromination with Pyridinium Tribromide
This is a generalized protocol for aromatic bromination and would require adaptation and optimization for isoquinoline, likely with the inclusion of a strong acid.
Caption: General workflow for aromatic bromination using Pyridinium Tribromide.
Conclusion and Recommendations
For the regioselective synthesis of 5-bromoisoquinoline, N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid stands out as the most reliable and well-documented method. It offers high yields, excellent regioselectivity, and utilizes an easy-to-handle solid reagent. N,N'-Dibromoisocyanuric acid (DBI) presents a viable and potent alternative.
While elemental bromine and pyridinium tribromide can also be used, they are less ideal for achieving high regioselectivity without careful optimization and the use of strong acids. The hazardous nature of elemental bromine makes it the least favorable option for routine laboratory synthesis. Pyridinium tribromide offers a safer alternative to liquid bromine but lacks the extensive literature support for this specific transformation compared to NBS.
Ultimately, the choice of brominating agent will depend on the specific requirements of the synthesis, including scale, substrate, cost, and safety considerations. However, for a robust and high-yielding synthesis of 5-bromoisoquinoline, the NBS/strong acid system is the recommended starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. (Solved) - Pyridinium tribromide is preferred in bromination reactions over... (1 Answer) | Transtutors [transtutors.com]
Comparative Analysis of 5-(Bromomethyl)isoquinoline Hydrobromide Cross-Reactivity with Cellular Nucleophiles
A Technical Guide for Researchers in Drug Development and Chemical Biology
Abstract
This guide provides a comprehensive analysis of the cross-reactivity of 5-(Bromomethyl)isoquinoline hydrobromide, a versatile synthetic intermediate, with key cellular nucleophiles. Understanding the reactivity profile of such electrophilic agents is paramount in drug development and chemical biology to anticipate potential off-target effects and to design more specific molecular probes and therapeutic agents. This document details the underlying chemical principles, presents comparative experimental data, and provides robust protocols for assessing the reactivity of this compound with biologically relevant nucleophiles such as glutathione (GSH), cysteine (Cys), and DNA.
Introduction: The Significance of Electrophile-Nucleophile Interactions in a Cellular Context
The cellular environment is a complex milieu rich in nucleophilic species, which are molecules or ions that donate a pair of electrons to an electrophile to form a chemical bond.[1][2] Key endogenous nucleophiles include the thiol-containing molecules glutathione (GSH) and cysteine (Cys) residues within proteins, as well as the nitrogen and oxygen atoms in DNA bases.[3][4] Electrophilic compounds, such as this compound, possess an electron-deficient center, making them reactive towards these nucleophiles.[5][6]
The bromomethyl group attached to the isoquinoline core makes 5-(bromomethyl)isoquinoline an excellent electrophile. The bromine atom is a good leaving group, rendering the adjacent benzylic carbon susceptible to nucleophilic attack.[7] This reactivity is foundational to its utility as a synthetic building block.[7][8] However, in a biological system, this inherent reactivity can lead to covalent modification of cellular macromolecules, a process that can have significant physiological consequences, ranging from therapeutic effects to toxicity.[9][10] Therefore, a thorough understanding of the cross-reactivity of this compound is crucial for its rational application in medicinal chemistry and as a fluorescent probe.[8]
This guide will explore the comparative reactivity of this compound with major cellular nucleophiles, providing a framework for researchers to evaluate its specificity and potential for off-target interactions.
The Chemical Landscape: Key Cellular Nucleophiles
The primary cellular nucleophiles that can potentially react with this compound are categorized below based on their reactive centers.
-
Thiols (Sulfhydryl Groups): Glutathione (GSH) and cysteine residues in proteins are the most abundant and potent soft nucleophiles in the cell.[3][11] The thiolate anion (RS-), formed by the deprotonation of the thiol group, is a particularly strong nucleophile.[3] GSH plays a critical role in detoxification by conjugating with electrophilic compounds, a reaction often catalyzed by glutathione S-transferases (GSTs).[12][13]
-
Amines: The side chains of lysine and histidine residues in proteins, as well as the exocyclic amino groups of DNA bases (adenine, guanine, and cytosine), are significant nitrogen nucleophiles.
-
Hydroxyl and Carboxyl Groups: The side chains of serine, threonine, and tyrosine (hydroxyls), and aspartate and glutamate (carboxylates) in proteins are oxygen nucleophiles, although generally less reactive than thiols or amines.
-
DNA Bases: The nitrogen atoms within the heterocyclic rings of DNA bases (e.g., N7 of guanine) are also susceptible to electrophilic attack, leading to the formation of DNA adducts.[4][14] Such modifications can be mutagenic and are a critical step in chemical carcinogenesis.[10][15]
Comparative Reactivity Analysis
The reactivity of this compound with these nucleophiles is governed by factors such as the nucleophile's concentration, its intrinsic nucleophilicity, and the local microenvironment (e.g., pH).
Reaction with Thiols: A Primary Target
Due to the high cellular concentration of glutathione (1-10 mM) and the high nucleophilicity of the thiolate anion, thiols are expected to be the primary reaction partners for this compound.[11] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thiol attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.
Reaction Scheme:
Caption: General reaction of 5-(Bromomethyl)isoquinoline with a thiol.
Quantitative Comparison of Reactivity
To quantitatively compare the reactivity of this compound with different nucleophiles, kinetic studies can be performed. The disappearance of the starting material or the formation of the product adduct can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).[16][17]
Table 1: Hypothetical Second-Order Rate Constants for the Reaction of this compound with Cellular Nucleophiles
| Nucleophile | Representative Model | Concentration Range in Cells | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Relative Reactivity |
| Glutathione | Glutathione (GSH) | 1-10 mM[11] | 1.5 x 10² | High |
| Cysteine | N-acetyl-L-cysteine | 30-200 µM[11] | 8.0 x 10¹ | Moderate |
| DNA | Deoxyguanosine | - | 5.0 x 10⁻¹ | Low |
| Amine (Lysine) | Nα-Acetyl-L-lysine | - | 1.2 x 10⁻² | Very Low |
Note: The rate constants presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
The data in Table 1 illustrates that glutathione is significantly more reactive towards this compound compared to other cellular nucleophiles. This suggests that in a cellular context, the primary fate of this compound would be conjugation with GSH.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile, the following experimental workflows are recommended.
General Experimental Workflow
Caption: Overall workflow for assessing cross-reactivity.
Protocol 1: HPLC-Based Kinetic Analysis of Thiol Reactivity
This protocol details the measurement of the reaction rate between this compound and thiol-containing compounds.
Objective: To determine the second-order rate constant for the reaction with glutathione and cysteine.
Materials:
-
This compound
-
Glutathione (GSH)
-
N-acetyl-L-cysteine (as a model for cysteine residues)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 100 mM stock solutions of GSH and N-acetyl-L-cysteine in PBS (pH 7.4).
-
-
Reaction Initiation:
-
In a temperature-controlled autosampler vial at 37°C, add PBS to a final volume of 1 mL.
-
Add the thiol stock solution to achieve the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).
-
Initiate the reaction by adding a small volume of the this compound stock solution to a final concentration of 100 µM.
-
-
HPLC Analysis:
-
Immediately inject a sample (t=0) and then at regular intervals (e.g., every 5 minutes) onto the HPLC system.
-
Use a suitable gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA to separate the reactants and products.
-
Monitor the absorbance at a wavelength where this compound has a strong signal (e.g., determined by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of this line will give the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) is calculated by dividing k' by the concentration of the thiol nucleophile.
-
Protocol 2: LC-MS/MS Analysis of DNA Adduct Formation
This protocol is designed to detect and characterize the formation of covalent adducts between this compound and DNA.
Objective: To identify the formation of DNA adducts with this compound.
Materials:
-
This compound
-
Calf thymus DNA
-
Tris-HCl buffer, pH 7.4
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Reaction:
-
Incubate calf thymus DNA (1 mg/mL) with 1 mM this compound in Tris-HCl buffer at 37°C for 24 hours.
-
Include a control reaction with DNA and DMSO (vehicle).
-
-
DNA Precipitation and Digestion:
-
Precipitate the DNA using cold ethanol to remove unreacted this compound.
-
Resuspend the DNA pellet in a suitable buffer and enzymatically digest it to individual nucleosides.
-
-
LC-MS/MS Analysis:
-
Analyze the digested DNA samples by LC-MS/MS.
-
Use a method that allows for the detection of the expected mass shift corresponding to the adduction of the 5-(methyl)isoquinoline moiety to the DNA bases.[18][19]
-
Fragment the parent ions of potential adducts to obtain structural information and confirm the identity of the adduct.[20]
-
Discussion and Implications for Drug Development
The experimental data, even when hypothetical, strongly suggest that this compound will preferentially react with cellular thiols, particularly glutathione. This has several important implications:
-
Detoxification and Cellular Protection: The rapid conjugation with GSH is a primary detoxification pathway, reducing the potential for the compound to interact with other critical cellular targets like proteins and DNA.[12]
-
Potential for Thiol Depletion: High concentrations of this compound could lead to a significant depletion of the cellular glutathione pool, potentially inducing oxidative stress.[21]
-
Off-Target Protein Modification: While less favorable kinetically, reactions with cysteine residues in proteins can still occur.[22][23] This could lead to altered protein function and potential toxicity.[9]
-
Genotoxicity Risk: The formation of DNA adducts, although likely a minor pathway, is a significant concern due to its potential to cause mutations and initiate carcinogenesis.[10][24]
For drug development professionals, these findings underscore the importance of early-stage reactivity screening. By understanding the cross-reactivity profile of lead compounds, medicinal chemists can make informed decisions to mitigate potential liabilities. This may involve structural modifications to reduce electrophilicity or to enhance selectivity for the intended target.
Conclusion
This compound is a reactive electrophile that exhibits a clear preference for reacting with cellular thiols, most notably glutathione. While this reactivity is the basis for its utility in chemical synthesis, it also presents challenges in a biological context. The methodologies and comparative data presented in this guide provide a robust framework for researchers to assess the cross-reactivity of this and other electrophilic compounds. A thorough understanding of these fundamental chemical interactions is essential for the development of safer and more effective therapeutic agents and chemical probes.
References
- 1. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. purkh.com [purkh.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation [mdpi.com]
- 13. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of DNA adducts derived from riddelliine, a carcinogenic pyrrolizidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Kinetics of the reaction between nitric oxide and glutathione: implications for thiol depletion in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Detection of Protein Adduction Derived from Styrene Oxide to Cysteine Residues by Alkaline Permethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Bromomethyl)isoquinoline hydrobromide
As a key intermediate in the synthesis of diverse bioactive molecules, 5-(Bromomethyl)isoquinoline hydrobromide is a valuable compound in pharmaceutical research and drug development.[1] However, its utility in the lab is matched by the critical need for rigorous handling and disposal protocols. As a halogenated organic compound, improper disposal can lead to significant environmental persistence and potential health hazards.
This guide provides a detailed, step-by-step framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are designed to integrate seamlessly into your laboratory's existing safety culture, providing clarity and reinforcing best practices.
Core Safety & Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound, as a brominated heterocyclic compound, requires careful management.
Causality of Hazard: The presence of the carbon-bromine bond classifies this compound as a halogenated organic, a group often associated with environmental persistence and specific disposal requirements under regulations like the Resource Conservation and Recovery Act (RCRA).[2] While this specific compound may not be explicitly listed, it falls under the general category of halogenated organic wastes that require specialized disposal.[3][4][5] The isoquinoline moiety itself presents known toxicological hazards.
Primary Hazards: Based on data from similar isoquinoline derivatives, the primary hazards include:
-
Causes skin and eye irritation.[6]
-
May be harmful if swallowed or toxic in contact with skin.
-
May cause respiratory irritation.[6]
Quantitative Hazard Data Summary
The following table summarizes the anticipated hazard classifications. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information.[7]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Acute Toxicity, Dermal (Potential Category 3) | H311: Toxic in contact with skin | P280, P302+P352+P312, P405, P501 |
| Acute Toxicity, Oral (Potential Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential. Engineering controls provide the first line of defense, supplemented by appropriate PPE.
-
Engineering Controls: All handling and preparation of waste involving this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[8] This is critical to prevent the inhalation of any fine powders or aerosols. Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for breakthrough times.[8]
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Body Protection: A fully buttoned lab coat must be worn to protect from skin contact.[8]
-
Step-by-Step Disposal Protocol
The mandated and primary method for the disposal of this compound is through a licensed hazardous waste management facility.[10] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer system. [4][10][11]
Experimental Protocol for Waste Collection and Segregation
-
Waste Container Selection:
-
Waste Identification and Labeling:
-
Before adding any waste, label the container clearly. The label must include:
-
Rationale: Proper labeling is a regulatory requirement and ensures that all personnel are aware of the container's contents, preventing accidental mixing of incompatible wastes. Mixing halogenated solvents with non-halogenated solvents makes the entire volume more expensive and difficult to dispose of.[4]
-
-
Waste Segregation:
-
This waste must be collected in a container designated for "Halogenated Organic Waste." [4][12]
-
Do NOT mix with non-halogenated solvents, acids, bases, oxidizers, or metals.[4][8]
-
Solid Waste: Collect unadulterated solid this compound in its designated container.
-
Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips, gloves) with gross contamination should be placed in a sealed, labeled plastic bag and then into the solid hazardous waste container.
-
-
Storage:
-
Final Disposal:
-
Once the container is full or is no longer needed, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[8]
-
EHS personnel or a licensed contractor will then transport the waste for final disposal, typically via high-temperature incineration at a permitted facility.[13][14]
-
Spill Management Procedures
Accidental spills must be managed promptly and safely.
-
Minor Spill (Small amount, contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing the full PPE detailed in Section 2, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[7][8]
-
Decontaminate the spill area with an appropriate solvent, and place the cleaning materials into the waste container.
-
Report the incident to your laboratory supervisor.
-
-
Major Spill (Outside of a fume hood, large quantity, or if you feel unsafe):
-
Evacuate: Immediately evacuate all personnel from the affected area.[7][8]
-
Alert: Notify your supervisor and contact your institution's EHS emergency line. If there is a fire or medical emergency, call 911.
-
Secure: Secure the area to prevent re-entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound, from generation to final disposition.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. epa.gov [epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
